molecular formula C6H11BrO4 B8233495 Bromo-PEG2-acetic acid

Bromo-PEG2-acetic acid

Numéro de catalogue: B8233495
Poids moléculaire: 227.05 g/mol
Clé InChI: YGRSFPDJSXXMEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Bromo-PEG2-acetic acid is a useful research compound. Its molecular formula is C6H11BrO4 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRSFPDJSXXMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bromo-PEG2-acetic acid: A Technical Guide to its Application in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromo-PEG2-acetic acid has emerged as a critical tool in modern biochemical and pharmaceutical research, primarily serving as a versatile heterobifunctional linker. Its unique structure, featuring a reactive bromo group at one end and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the precise covalent linkage of distinct molecular entities. This guide provides an in-depth overview of its primary applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), alongside relevant physicochemical data and illustrative experimental workflows.

Core Applications in Research

The principal application of this compound is in the construction of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][2] this compound functions as the connecting bridge within the PROTAC molecule, linking a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

Beyond PROTACs, its bifunctional nature makes it suitable for a range of bioconjugation applications, including the development of antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on an antibody), while the bromo group can react with nucleophiles such as thiols (e.g., cysteine residues).

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is essential for its effective use in synthesis and for predicting the properties of the resulting conjugates. While specific experimental data for this compound is not always published in detail, data for the closely related analogue, Bromo-PEG2-acid, provides valuable insights.

PropertyValueSource
Molecular Formula C7H13BrO4PubChem
Molecular Weight 241.08 g/mol PubChem
Appearance Pale Yellow or Colorless Oily MatterBOC Sciences
Solubility Soluble in DCM, DMF, DMSOBOC Sciences
Calculated XLogP3 0.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 7PubChem

Note: Data is for the closely related compound Bromo-PEG2-acid (CAS 1807503-92-9) where specific data for this compound is unavailable.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involving this compound is crucial for a comprehensive understanding of its utility.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Ligand_A Target Protein Ligand (with amine or thiol) Intermediate Ligand-Linker Intermediate Ligand_A->Intermediate Nucleophilic Substitution (Bromo end) Linker This compound Linker->Intermediate Ligand_B E3 Ligase Ligand (with amine) Final_PROTAC Final PROTAC Molecule Ligand_B->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling (Acid end) Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols are generalized and may require optimization based on the specific properties of the protein target and E3 ligase ligands.

Step 1: Amide Coupling of E3 Ligase Ligand to this compound

This step involves the formation of a stable amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.

Reagents and Materials:

  • E3 Ligase Ligand (containing a primary or secondary amine)

  • This compound

  • Coupling agents (e.g., HATU, HOBt/EDC)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent(s) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add the E3 ligase ligand to the reaction mixture, followed by the amine base.

  • Stir the reaction at room temperature for 2-12 hours. The reaction progress should be monitored by an appropriate technique such as LC-MS or TLC.

  • Upon completion, the solvent is typically removed under reduced pressure. The crude product can be purified by flash column chromatography or preparative HPLC.

Step 2: Nucleophilic Substitution with Target Protein Ligand

The bromo group of the linker-E3 ligase ligand conjugate is then reacted with a nucleophilic group (commonly a thiol or phenol) on the target protein ligand.

Reagents and Materials:

  • Bromo-PEG2-E3 Ligase Ligand conjugate (from Step 1)

  • Target Protein Ligand (containing a nucleophilic group, e.g., thiol)

  • A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the Bromo-PEG2-E3 Ligase Ligand conjugate and the Target Protein Ligand in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated (e.g., 40-60 °C) for 4-24 hours. Reaction progress should be monitored by LC-MS or HPLC.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated. The final PROTAC is then purified, most commonly by preparative HPLC to achieve high purity.

Quantitative Data in PROTAC Performance

The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for PROTACs synthesized with this compound is sparse in publicly accessible literature, the following table provides illustrative data for PROTACs utilizing PEG2 linkers to demonstrate the typical performance metrics.

PROTAC TargetE3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)
Protein XCRBNPEG2HeLa50>90
Protein YVHLPEG2HEK29325>95
Protein ZCRBNPEG2MCF710085

Note: This data is illustrative and compiled from various sources in the literature for PROTACs with similar PEG2 linkers. Actual values will be highly dependent on the specific target and E3 ligase ligands used.

References

An In-depth Technical Guide to Bromo-PEG2-acetic acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-acetic acid, a bifunctional linker critical in the development of advanced therapeutic modalities. This document details its chemical structure, physicochemical properties, and its significant role as a linker in Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols and safety information to assist researchers in its effective and safe application.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a bromo group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG linker enhances the aqueous solubility of the resulting conjugate, a crucial property for biological applications.[2] Its primary application is in the synthesis of PROTACs, where it serves as a bridge to connect a target protein ligand with an E3 ubiquitin ligase ligand.[3]

Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Chemical Structure:

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueReference(s)
CAS Number 2409962-85-0[4]
Molecular Formula C₆H₁₁BrO₄[4]
Molecular Weight 227.05 g/mol [3][4]
Appearance White to light yellow solid (Typical)[5]
Purity ≥95% - ≥98% (Supplier dependent)[4][6]
Topological Polar Surface Area (TPSA) 55.76 Ų[4]
logP (calculated) 0.4991[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 7[4]

Applications in PROTAC Drug Development

PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[3] These chimeric molecules are composed of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

This compound is a widely used linker in PROTAC synthesis due to its bifunctional nature. The carboxylic acid can be coupled with an amine-containing ligand (either for the target protein or the E3 ligase) to form a stable amide bond. Subsequently, the bromo group can react with a nucleophilic group, such as a thiol, on the second ligand to complete the PROTAC molecule.

PROTAC Mechanism of Action Workflow

The workflow below illustrates the mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Workflow PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation & Ubiquitination cluster_2 Protein Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds to E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3 Ligase) Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation Target Protein Degradation Proteasome->Degradation Leads to Recycling PROTAC Recycling Degradation->Recycling Releases

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this compound in the synthesis of PROTACs. Researchers should optimize these conditions for their specific substrates.

Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the coupling of the carboxylic acid moiety of this compound with a primary amine-containing molecule (Molecule-NH₂).

Materials:

  • This compound

  • Amine-containing molecule (Molecule-NH₂)

  • Coupling agent (e.g., HATU, EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (Molecule-NH₂, 1.0-1.2 eq) in the same anhydrous solvent.

  • Add the solution of the amine-containing molecule to the activated this compound solution dropwise.

  • Allow the reaction to stir at room temperature for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica (B1680970) gel) or preparative HPLC to obtain the desired amide conjugate.

  • Characterize the purified product by NMR and mass spectrometry.

Nucleophilic Substitution of the Bromo Group

This protocol outlines the reaction of the bromo-terminated end of the this compound conjugate with a thiol-containing molecule (Molecule-SH).

Materials:

  • This compound conjugate (from section 4.1)

  • Thiol-containing molecule (Molecule-SH)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)

  • Solvent (e.g., DMF, Acetonitrile)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the this compound conjugate (1.0 eq) in the chosen solvent.

  • Add the thiol-containing molecule (Molecule-SH, 1.0-1.5 eq) and the base (e.g., K₂CO₃, 2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography or preparative HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry.

Characterization

The successful synthesis of conjugates using this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the presence of the PEG linker and the formation of the new amide and thioether bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and for purification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the presence of a bromoacetic acid moiety suggests that it should be handled with care. Bromoacetic acid is known to be toxic and corrosive.[5][7][8]

Table 2: General Safety and Handling Precautions

Precaution CategoryRecommendationsReference(s)
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]
Handling Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
First Aid Measures Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash off with soap and plenty of water. Ingestion: Do NOT induce vomiting. Inhalation: Move to fresh air. In all cases of exposure, seek immediate medical attention.[7][8]
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous waste.[7]

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure, bifunctional reactivity, and the solubility-enhancing properties of its PEG linker make it an ideal building block for the synthesis of PROTACs and other complex bioconjugates. Adherence to appropriate experimental protocols and safety precautions will enable its effective and safe use in the development of novel therapeutics.

References

Bromo-PEG2-acetic acid: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromo-PEG2-acetic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, it serves as a crucial bridge, connecting a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome machinery. This guide provides an in-depth exploration of the mechanism of action of this compound, its chemical properties, and its application in the development of PROTACs. Detailed experimental protocols for PROTAC synthesis and evaluation are provided, alongside a discussion of the biophysical principles governing its function.

Introduction: The Role of this compound in PROTAC Technology

Targeted protein degradation utilizing PROTACs has emerged as a revolutionary therapeutic modality, offering the potential to address protein targets previously considered "undruggable".[1][2] PROTACs are heterobifunctional molecules composed of three key components: a ligand for a POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] this compound is a widely used bifunctional linker that facilitates the covalent attachment of these two ligands.[1]

The core function of this compound within a PROTAC is to optimally position the POI and the E3 ligase to enable the formation of a stable and productive ternary complex.[2][3] This induced proximity is the catalytic event that initiates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3] The physicochemical properties of the linker, such as its length, flexibility, and polarity, are critical determinants of PROTAC efficacy.[2] The short, hydrophilic PEG2 spacer of this compound can enhance the aqueous solubility of the resulting PROTAC molecule.[5]

Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of a PROTAC synthesized using a this compound linker can be dissected into the following key steps:

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3). The length and flexibility of the PEG2 linker are crucial for allowing the two proteins to adopt a conformationally favorable orientation for the subsequent ubiquitination step.[2]

  • Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine (B10760008) residues on the target protein.[3]

  • Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]

  • Recycling of the PROTAC : After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.[3]

The overall process is a catalytic cycle that results in the selective removal of the target protein from the cell.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex

PROTAC-mediated protein degradation pathway.

Chemical Properties and Reactivity

This compound possesses two key reactive functional groups that enable its use as a bifunctional linker:

  • Bromo Group (-Br) : The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for reaction with nucleophiles such as thiols (e.g., from cysteine residues in proteins or ligands) and amines.

  • Carboxylic Acid Group (-COOH) : This group can be activated to form a reactive intermediate (e.g., an active ester) that readily reacts with primary amines to form a stable amide bond.

This dual reactivity allows for the sequential or convergent synthesis of PROTACs, where a POI ligand and an E3 ligase ligand can be attached to either end of the linker.

Quantitative Data on PROTAC Performance with PEG Linkers

The length of the PEG linker has a significant impact on the efficacy of a PROTAC. The optimal linker length is target-dependent and must be determined empirically. Below are illustrative data on the degradation efficiency of PROTACs with varying PEG linker lengths for different targets.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC Linker Composition DC50 (nM) Dmax (%)
PROTAC A 0 PEG units >5000 <10
PROTAC B 1-2 PEG units >500 ~50
PROTAC C 4-5 PEG units <500 >80

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2]

Table 2: Impact of Linker Length on ERα Degradation

PROTAC Linker Atom Length % ERα Degradation at 10 µM
PROTAC 1 9 ~20
PROTAC 2 12 ~40
PROTAC 3 16 ~60
PROTAC 4 19 ~40
PROTAC 5 21 ~20

Data is illustrative and based on trends observed in published studies.

These tables highlight the "hook effect," where linkers that are too short or too long can be suboptimal for ternary complex formation and subsequent degradation.

Experimental Protocols

General Synthesis of a PROTAC using this compound (Amide Coupling)

This protocol describes a general method for coupling a POI ligand containing a primary amine to the carboxylic acid terminus of this compound, followed by coupling of an E3 ligase ligand containing a nucleophilic handle (e.g., a thiol or amine) to the bromo-terminus.

Synthesis_Workflow_Amide PROTAC Synthesis Workflow (Amide Coupling) Start Start Step1 Step 1: Amide Coupling (POI-NH2 + Bromo-PEG2-COOH) Start->Step1 Intermediate Intermediate: POI-NH-CO-PEG2-Br Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Intermediate + E3-Ligand-XH) Intermediate->Step2 PROTAC Final PROTAC: POI-NH-CO-PEG2-X-E3-Ligand Step2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization End End Characterization->End

PROTAC Synthesis Workflow via Amide Coupling.

Step 1: Amide Bond Formation

  • Materials:

    • POI ligand with a primary amine (1.0 eq)

    • This compound (1.1 eq)

    • Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

    • Organic base (e.g., DIPEA, Et3N) (2.0-3.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • Dissolve the POI ligand and this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the organic base to the reaction mixture.

    • Add the peptide coupling reagent portion-wise and stir the reaction at room temperature.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the intermediate.

Step 2: Nucleophilic Substitution

  • Materials:

    • Intermediate from Step 1 (1.0 eq)

    • E3 ligase ligand with a nucleophilic handle (e.g., thiol or amine) (1.2 eq)

    • Base (e.g., K2CO3, Cs2CO3 for thiols; DIPEA for amines) (2.0-3.0 eq)

    • Polar aprotic solvent (e.g., DMF, acetonitrile)

  • Procedure:

    • Dissolve the intermediate and the E3 ligase ligand in the solvent.

    • Add the base and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, work up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by mass spectrometry and NMR spectroscopy.

Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose- and Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis End End Analysis->End

Workflow for Western Blot Analysis of PROTAC Activity.
  • Cell Culture and Treatment:

    • Seed the appropriate cell line in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.

  • Reaction Setup:

    • Combine the following purified components in a reaction buffer:

      • E1 ubiquitin-activating enzyme

      • E2 ubiquitin-conjugating enzyme (specific to the E3 ligase)

      • E3 ubiquitin ligase

      • Target protein of interest

      • Ubiquitin

      • ATP

      • Synthesized PROTAC at various concentrations

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blotting using an antibody against the target protein.

    • A successful ubiquitination event will be visualized as a ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein.

Biophysical Characterization of Ternary Complexes

The formation and stability of the ternary complex are critical for PROTAC efficacy. Several biophysical techniques can be employed to characterize these interactions:

  • Surface Plasmon Resonance (SPR): Can be used to measure the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3) and ternary complexes.

  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding, including the dissociation constant (Kd) and cooperativity of ternary complex formation.

  • Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay that can be used to monitor the formation of the ternary complex in real-time.

A key parameter derived from these studies is the cooperativity factor (α), which quantifies the extent to which the binding of the PROTAC to one protein influences its affinity for the other. A high positive cooperativity (α > 1) indicates that the formation of the ternary complex is favored.

Conclusion

This compound is a versatile and effective bifunctional linker for the synthesis of PROTACs. Its well-defined chemical reactivity and the properties of the resulting PEG linker are instrumental in the rational design of potent and selective protein degraders. The length of the PEG linker is a critical parameter that must be optimized to ensure efficient ternary complex formation and subsequent target protein degradation. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs incorporating this compound, enabling researchers to advance the development of this transformative therapeutic modality. Further biophysical characterization of PROTACs containing this specific linker will continue to refine our understanding of the structure-activity relationships that govern targeted protein degradation.

References

An In-depth Technical Guide to the Synthesis and Characterization of Bromo-PEG2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bromo-PEG2-acetic acid, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to aid in the practical application of this essential chemical entity.

Introduction

This compound, systematically named 2-(2-(2-bromoethoxy)ethoxy)acetic acid, is a hydrophilic linker composed of a diethylene glycol (PEG2) spacer functionalized with a terminal bromo group and a carboxylic acid. The bromo group provides a reactive handle for nucleophilic substitution, allowing for conjugation to various molecular scaffolds, while the carboxylic acid enables amide bond formation with amine-containing moieties. Its PEG component enhances solubility and can favorably modulate the pharmacokinetic properties of the resulting conjugates. This unique combination of features makes this compound a valuable tool in drug discovery and development.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available diethylene glycol. The proposed synthetic pathway involves a selective monobromination of one of the terminal hydroxyl groups, followed by the oxidation of the remaining hydroxyl group to a carboxylic acid.

Proposed Synthetic Pathway

A Diethylene Glycol B 2-(2-Bromoethoxy)ethanol (B1667886) A->B Selective Monobromination C This compound B->C Oxidation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromoethoxy)ethanol

This procedure outlines the selective monobromination of diethylene glycol.

  • Materials:

    • Diethylene glycol

    • 48% Hydrobromic acid (HBr)

    • Sulfuric acid (H2SO4), concentrated

    • Toluene

    • Sodium bicarbonate (NaHCO3), saturated solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO4)

    • Round-bottom flask with a Dean-Stark trap and condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add diethylene glycol and toluene.

    • Heat the mixture to reflux to azeotropically remove any residual water.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a 2:1 molar excess of 48% hydrobromic acid, followed by the dropwise addition of a catalytic amount of concentrated sulfuric acid, while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture and dilute with water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield 2-(2-bromoethoxy)ethanol as a colorless oil.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the terminal alcohol of 2-(2-bromoethoxy)ethanol to a carboxylic acid.

  • Materials:

    • 2-(2-Bromoethoxy)ethanol

    • Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agents like TEMPO/NaOCl.

    • Acetone (B3395972)

    • Isopropanol (B130326)

    • Diethyl ether

    • Hydrochloric acid (HCl), 1M

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4)

    • Round-bottom flask

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

  • Procedure (using Jones Oxidation):

    • Dissolve 2-(2-bromoethoxy)ethanol in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add Jones reagent dropwise from a dropping funnel, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/blue.

    • After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of isopropanol until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Dilute the residue with water and extract with diethyl ether.

    • Wash the combined organic layers with 1M HCl and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C6H11BrO4
Molecular Weight 227.05 g/mol
Appearance Colorless to pale yellow oil or solid
CAS Number 2409962-85-0
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. The expected chemical shifts for this compound are summarized below.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Br-CH₂ -CH₂-O-~3.80 (t)~33
Br-CH₂-CH₂ -O-~3.75 (t)~71
-O-CH₂ -CH₂-O-~3.70 (m)~70
-O-CH₂-CH₂ -O-~3.65 (m)~69
-O-CH₂ -COOH~4.15 (s)~68
-CH₂-COOH ~10-12 (br s)~172

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 't' denotes a triplet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is suitable for confirming the molecular weight of this compound.

Ion Expected m/z
[M-H]⁻225.98 (for ⁷⁹Br), 227.98 (for ⁸¹Br)
[M+Cl]⁻260.95 (for ⁷⁹Br), 262.95 (for ⁸¹Br)
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for assessing the purity of this compound and for its purification.

  • Column: C18 or C4 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow of the entire process, from starting materials to the final, characterized product.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Diethylene Glycol B Selective Monobromination A->B C 2-(2-Bromoethoxy)ethanol B->C D Oxidation C->D E Crude this compound D->E F Column Chromatography / Preparative HPLC E->F G Pure this compound F->G H NMR (¹H, ¹³C) G->H I Mass Spectrometry (ESI-MS) G->I J Analytical HPLC G->J

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols and analytical methods are based on established chemical principles and data from related compounds. Researchers and drug development professionals can use this guide as a valuable resource for producing and validating this important bifunctional linker, thereby facilitating the advancement of novel therapeutic modalities. It is recommended that all procedures be carried out by trained personnel in a suitable laboratory setting, with appropriate safety precautions.

A Technical Guide to Bromo-PEG2-acetic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG2-acetic acid, a bifunctional linker molecule increasingly utilized in biomedical research and drug development. The primary focus of this document is to furnish researchers with the available data on its solubility and stability, alongside detailed experimental protocols for its application and characterization.

Introduction to this compound

This compound (CAS: 2409962-85-0) is a heterobifunctional linker containing a bromo group and a carboxylic acid moiety, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1] Its structure is designed to bridge two different molecules, making it a valuable tool in bioconjugation and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The key features of this compound include:

  • Bifunctionality : The bromo group serves as a reactive site for nucleophilic substitution, readily coupling with moieties like amines and thiols. The carboxylic acid can form stable amide bonds with primary amines.

  • PEG Spacer : The hydrophilic PEG chain enhances the aqueous solubility of the molecule and the resulting conjugates.[4][5]

  • Application in PROTACs : It is frequently used as a linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[1][2][3]

It is important to distinguish this compound (C6H11BrO4, CAS: 2409962-85-0) from a similar compound, Bromo-PEG2-acid (C7H13BrO4, CAS: 1807503-92-9), which has a slightly different chemical structure.[1][4][6] This guide will focus on the former.

Solubility and Stability Data

While the polyethylene glycol (PEG) component of this compound is known to generally improve aqueous solubility, specific quantitative data for this compound in various solvents is not extensively available in public literature.[4][5] Similarly, detailed quantitative stability data, such as hydrolysis rates under different pH conditions, has not been widely published.

The following tables summarize the available qualitative information. Researchers are encouraged to determine precise quantitative data for their specific experimental conditions using the protocols provided in Section 3.

Table 1: Solubility Profile of this compound
Solvent TypeQualitative SolubilityRationale
Aqueous Media (e.g., PBS)Expected to be solubleThe hydrophilic PEG spacer enhances solubility in water-based solutions.[4][5]
Polar Aprotic Solvents (e.g., DMSO, DMF)Expected to be solubleA related compound, Bromo-PEG2-azide, is soluble in DCM, DMF, and DMSO.[]
Table 2: Stability Profile of this compound
ConditionQualitative StabilityRationale and Considerations
Storage (Short-term) Stable for days to weeks at 0-4°C.[4]Based on data for a similar compound, Bromo-PEG2-acid.[4]
Storage (Long-term) Stable for months to years at -20°C.[4]Based on data for a similar compound, Bromo-PEG2-acid.[4]
Aqueous Solution (pH dependent) Stability is pH-dependent; ester linkages in related PEG-containing molecules are susceptible to hydrolysis.For a related PEG-NHS ester, the hydrolysis half-life was over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0.
Physiological Conditions (pH ~7.4) The amide bond formed after conjugation is exceptionally stable. The PEG spacer itself is generally stable, though long PEG chains can be susceptible to enzymatic degradation.The bromoacetamide-thiol linkage (a thioether bond) is also considered highly stable.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, as well as a protocol for its use in the synthesis of a PROTAC.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

  • Objective : To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a specific temperature.

  • Materials :

    • This compound

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

    • Volumetric flasks and pipettes

  • Procedure :

    • Add an excess amount of this compound to a known volume of the aqueous buffer in a vial. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, centrifuge the sample to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant.

    • Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound. A pre-established calibration curve for this compound is required for accurate quantification.

    • The solubility is reported in units such as mg/mL or Molarity (mol/L).

Protocol for Assessing Chemical Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound in aqueous buffers at different pH values over time.

  • Objective : To determine the degradation rate of this compound in aqueous solutions of varying pH.

  • Materials :

    • This compound

    • Aqueous buffers of different pH values (e.g., pH 4, 7.4, and 9)

    • Incubator or water bath set to a constant temperature (e.g., 37°C)

    • LC-MS system

    • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

    • Internal standard (optional, but recommended for improved accuracy)

  • Procedure :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the stock solution into the pre-warmed aqueous buffers of different pH to a final concentration (e.g., 10 µM).

    • Incubate the solutions at a constant temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by adding the aliquot to a larger volume of the cold quenching solution (containing an internal standard if used). This stops further degradation.

    • Analyze the samples by LC-MS to quantify the remaining amount of intact this compound.

    • Plot the concentration of the compound versus time for each pH condition. The degradation rate and half-life can be calculated from this data.

Protocol for the Synthesis of an Amide-Linked PROTAC

This protocol describes a general procedure for coupling this compound with an amine-containing molecule, a common step in PROTAC synthesis.

  • Objective : To form a stable amide bond between this compound and an amine-functionalized molecule (e.g., a ligand for a target protein or an E3 ligase).

  • Reagents and Materials :

    • This compound

    • Amine-containing molecule (Component A-NH2)

    • Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

    • Organic base (e.g., DIPEA or triethylamine)

    • Anhydrous aprotic solvent (e.g., DMF or DCM)

    • Nitrogen or Argon atmosphere

    • Reaction vessel and magnetic stirrer

    • Purification system (e.g., flash column chromatography or preparative HPLC)

  • Procedure :

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Add the coupling agent(s) and the organic base to the solution and stir for approximately 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing molecule (Component A-NH2) to the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of NH4Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application and characterization of this compound.

Signaling Pathway: The Ubiquitin-Proteasome System

This compound is a key component in PROTACs, which hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E1->p1 E2 E2 Ubiquitin-Conjugating Enzyme E2->p2 E3 E3 Ubiquitin Ligase Target Target Protein E3->Target Ub Target->E3 Target->p3 Polyubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides p1->E2 p2->E3 p3->Proteasome

Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Experimental Workflow: PROTAC Synthesis

This diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Synthesis_Workflow start Start step1 Couple this compound with Target Protein Ligand (Amine) start->step1 step2 Purify Intermediate Conjugate step1->step2 step3 Couple Intermediate Conjugate with E3 Ligase Ligand (Thiol) step2->step3 step4 Purify Final PROTAC step3->step4 end Characterize Final PROTAC step4->end

Caption: A generalized workflow for the synthesis of a PROTAC.

Logical Relationship: PROTAC Mechanism of Action

This diagram shows the logical relationship of the components involved in the PROTAC-mediated degradation of a target protein.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: The mechanism of action for a PROTAC molecule.

References

The Crucial Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design due to their unique physicochemical properties.[4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC development, providing a comprehensive overview of their impact on PROTAC performance, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[6][7] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cytoplasm Cellular Cytoplasm POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation signaling pathway.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[2] These properties are instrumental in addressing some of the key challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the high molecular weight and lipophilicity of these large molecules.[4]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-low aqueous solubility. The incorporation of hydrophilic PEG chains is a well-established strategy to improve the solubility of PROTACs.[8] The ether oxygens in the PEG backbone can form hydrogen bonds with water, enhancing the overall hydrophilicity of the molecule.[2]

Modulating Cell Permeability

The relationship between PEG linker length and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations that can shield their polar surface area.[9] This can result in a more compact, less polar structure that is better able to traverse the cell membrane. However, excessively long PEG chains can lead to decreased cellular uptake, necessitating an empirical optimization of the linker length for each PROTAC system.[9]

Impact on Ternary Complex Formation

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex.[10] A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, while an excessively long linker may result in an unstable complex where the two proteins are not optimally oriented for ubiquitination.[10] PEG linkers provide a tunable scaffold to systematically vary the distance and relative orientation between the two ligands to achieve optimal degradation efficacy.

Data Presentation: The Impact of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1Alkyl785.94.2165.2
PROTAC 2PEG2831.93.5174.5
PROTAC 3PEG4919.02.8193.0
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[4]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1
PROTAC D (ERα-targeting)12-atom PEG~75% degraded at 10 µM--
PROTAC E (ERα-targeting)16-atom PEG~95% degraded at 10 µM--
PROTAC F (TBK1-targeting)<12 atomsNo degradation--
PROTAC G (TBK1-targeting)21 atoms396-
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[4][10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

The synthesis of PROTACs is a modular process that allows for the systematic variation of its three components. A common approach involves the sequential coupling of the POI ligand, the PEG linker, and the E3 ligase ligand.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start Start: Obtain Ligands & Linker Step1 Step 1: First Coupling Reaction (e.g., E3 Ligand + PEG Linker) Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Step2 Step 2: Second Coupling Reaction (e.g., Intermediate + POI Ligand) Purification1->Step2 Purification2 Final Purification of PROTAC Step2->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization End Final PROTAC Characterization->End

A typical workflow for the synthesis of a PROTAC.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional PEG linker (e.g., Amine-PEGn-COOH).

  • Coupling reagents (e.g., HATU, DCC).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., HPLC).

Procedure:

  • First Coupling Reaction: Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF. Add coupling reagents and stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification: Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction: Dissolve the purified intermediate and the POI ligand in a suitable solvent. Add coupling reagents and stir until the reaction is complete.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[11]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[13]

Materials:

  • Opaque-walled 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.

  • Reagent Addition: After the desired incubation period, add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents to induce cell lysis and incubate to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay quantitatively analyzes the formation of the POI-PROTAC-E3 ligase ternary complex in solution.[1]

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In a competition assay format, a fluorescently labeled ligand for either the POI or the E3 ligase is used. The binding of the PROTAC and the other protein to form the ternary complex will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Materials:

  • Fluorescently labeled ligand (tracer) for either the POI or E3 ligase.

  • Purified POI and E3 ligase proteins.

  • PROTAC compound.

  • Assay buffer.

  • Microplate reader with fluorescence polarization capabilities.

Procedure:

  • Assay Setup: In a microplate, add the fluorescent tracer, the corresponding protein (POI or E3 ligase), and the other protein partner.

  • PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the binding affinity and the cooperativity of ternary complex formation.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a comprehensive experimental workflow for the development and evaluation of PEGylated PROTACs.

PROTAC_Development_Workflow PROTAC Development and Evaluation Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (FP, SPR, ITC) Purification->Binding Degradation Protein Degradation (Western Blot) Binding->Degradation Viability Cell Viability Assays (MTT, CTG) Degradation->Viability PK Pharmacokinetics (PK) in Animal Models Viability->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy Efficacy Studies (Disease Models) PD->Efficacy

A comprehensive workflow for PROTAC development.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the rational design of effective PROTACs.[4] They offer a versatile platform to modulate the physicochemical properties of these complex molecules, enhance their cellular permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is gradually being replaced by more structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

A Comprehensive Technical Guide to the Safe Handling of Bromo-PEG2-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling procedures for Bromo-PEG2-acetic acid. Designed for professionals in research and drug development, this document outlines the essential precautions, experimental considerations, and emergency protocols to ensure a safe laboratory environment.

Introduction

This compound is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure incorporates a bromo group, a good leaving group for nucleophilic substitution, and a terminal carboxylic acid, which can react with primary amines to form stable amide bonds.[3][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous media.[3][5] Given its reactive nature, understanding the safety and handling of this compound is paramount.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings.

PropertyValueSource
CAS Number 1807503-92-9[1][5]
Molecular Formula C7H13BrO4[1][5][12]
Molecular Weight 241.08 g/mol [1][12]
Boiling Point 347.2 ± 27.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 163.8 ± 23.7 °C[1]
LogP 0.34[1]

Hazard Identification and Safety Precautions

Based on the data for Bromoacetic acid, this compound should be treated as a hazardous substance. The primary hazards are presumed to be toxicity upon inhalation, ingestion, or skin contact, and the potential to cause severe skin and eye irritation or burns.[6][7][9][10][11]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.

PPESpecificationsRationale
Eye Protection Chemical safety goggles and a face shield.[6][9]To protect against splashes and fine particles that can cause severe eye damage.[7][10][11]
Hand Protection Acid-resistant gloves (e.g., nitrile or neoprene).[6]To prevent skin contact, which may be fatal if absorbed.[10]
Body Protection A lab coat and appropriate protective clothing to prevent skin exposure.[6]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8][11] A NIOSH/MSHA approved respirator may be necessary for handling larger quantities or in case of insufficient ventilation.[8]To prevent inhalation of dust or vapors, which can be toxic and cause respiratory tract burns.[7][10]
Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound FumeHood->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Glassware & Surfaces Reaction->Decontamination WasteDisposal Dispose of Waste Decontamination->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10]
Spill and Leak Procedures

In case of a spill, evacuate the area and ensure adequate ventilation.[8] Wearing appropriate PPE, sweep up the material and place it into a suitable, labeled disposal container.[8] Avoid generating dust.[8]

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

AspectProcedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[6] The recommended storage temperature from suppliers is -20°C.[5]
Disposal Dispose of in a manner consistent with federal, state, and local regulations for hazardous waste.[6]

Role in PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs. The following diagram illustrates its role in connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

cluster_linker This compound cluster_assembly TargetLigand Target Protein Ligand PROTAC PROTAC Bromo TargetLigand->Bromo Reacts with E3LigaseLigand E3 Ligase Ligand PEG Acid Acid->E3LigaseLigand Reacts with

Caption: Role of this compound as a PROTAC linker.

Conclusion

While this compound is a valuable tool in modern drug discovery, particularly in the development of PROTACs, it must be handled with care. By adhering to the safety protocols outlined in this guide, researchers can mitigate the potential risks associated with this compound and ensure a safe and productive research environment. Always consult the most up-to-date safety information from the supplier and your institution's safety office before use.

References

An In-depth Technical Guide to Carboxylic Acid Functional Groups in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid functional group is a cornerstone of bioconjugation chemistry, offering a versatile handle for the covalent modification of biomolecules. Its prevalence in proteins, particularly at the C-terminus and in the side chains of aspartic and glutamic acid residues, makes it a prime target for a wide array of labeling, crosslinking, and immobilization strategies.[1] This guide provides a comprehensive overview of the principles, methodologies, and applications of carboxylic acid bioconjugation, with a focus on practical implementation for researchers in drug development and diagnostics.

Core Principles of Carboxylic Acid Bioconjugation

The carboxyl group (-COOH) itself is not sufficiently reactive for direct conjugation with nucleophiles like primary amines under physiological conditions.[2][3] Therefore, the central principle of carboxylic acid bioconjugation lies in its activation to a more reactive intermediate. This is most commonly achieved using carbodiimides, which convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond.[3][4][6]

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) are known as "zero-length" crosslinkers because no part of the carbodiimide (B86325) molecule is incorporated into the final bioconjugate.[4][7]

The Chemistry of Activation: EDC and NHS/Sulfo-NHS

The most prevalent method for activating carboxylic acids in aqueous environments involves the use of EDC in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[4][8]

The O-acylisourea intermediate formed by the reaction of a carboxyl group with EDC is unstable in water and can hydrolyze, regenerating the original carboxylic acid.[2][4] To improve the efficiency of the conjugation reaction and increase the stability of the activated intermediate, NHS or Sulfo-NHS is often included.[4][8] EDC couples NHS to the carboxyl group, forming a semi-stable NHS ester.[4][5] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and reacts efficiently with primary amines at physiological pH to form a stable amide bond.[4][8]

The two-step approach, where the carboxylic acid is first activated with EDC and NHS/Sulfo-NHS before the addition of the amine-containing molecule, is often preferred. This method minimizes the risk of unwanted polymerization, especially when conjugating biomolecules that contain both carboxyl and amine groups.[8]

Below is a diagram illustrating the EDC/NHS activation and conjugation pathway.

EDC_NHS_Pathway Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea_Biproduct Urea Byproduct O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS Ester Intermediate (Semi-stable) O_Acylisourea->NHS_Ester + NHS O_Acylisourea->Urea_Biproduct Release NHS NHS / Sulfo-NHS Primary_Amine Primary Amine (R'-NH2) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond Primary_Amine->Amide_Bond Nucleophilic Attack Hydrolysis Hydrolysis

Caption: EDC/NHS activation and conjugation pathway.

Quantitative Parameters for Carboxylic Acid Bioconjugation

The efficiency of carboxylic acid bioconjugation is influenced by several factors, including pH, reagent concentrations, and reaction time. The table below summarizes key quantitative parameters for successful EDC/NHS-mediated conjugation.

ParameterRecommended Range/ValueRationale
Activation pH 4.5 - 6.0The activation of carboxyl groups with EDC is most efficient in acidic conditions. A common buffer is MES (2-(N-morpholino)ethanesulfonic acid).[9][10]
Conjugation pH 7.2 - 8.5The reaction of NHS esters with primary amines is most efficient at slightly alkaline pH. Common buffers include phosphate-buffered saline (PBS).[8][10]
EDC:NHS Molar Ratio 1:1.2 to 1:2A slight excess of NHS is often used to enhance the formation of the more stable NHS ester intermediate.[11]
(EDC/NHS):Carboxyl Molar Ratio 2:1 to 10:1An excess of activating agents is typically used to drive the reaction towards completion.
Amine:Carboxyl Molar Ratio 1:1 to 100:1The optimal ratio depends on the specific application and the desire to favor conjugation over potential side reactions. A large excess of an amine-containing molecule can be used to label the C-terminus of a peptide, for example.[4]
Reaction Time (Activation) 15 - 60 minutesSufficient time for the formation of the NHS ester intermediate.[10][11]
Reaction Time (Conjugation) 1 - 4 hoursThe reaction time can be optimized, but 1-4 hours is a common range for efficient conjugation.[5][11]
Reaction Temperature Room TemperatureMost EDC/NHS conjugations are conveniently performed at room temperature.[11]

Detailed Experimental Protocols

This protocol describes the covalent immobilization of a protein onto a surface functionalized with carboxylic acids, such as carboxylated beads or a biosensor surface.

Materials:

  • Carboxylated surface (e.g., magnetic beads, microplate)

  • Protein to be conjugated (containing primary amines)

  • Activation Buffer: 50 mM MES, pH 6.0[8]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[8]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine[8][11]

  • Washing Buffer: PBS with 0.05% Tween-20[8]

  • Storage Buffer: Appropriate buffer for the conjugated protein, potentially containing a preservative.[8]

Procedure:

  • Surface Preparation: Wash the carboxylated surface with Activation Buffer to remove any preservatives and equilibrate the surface.

  • Activation Solution Preparation: Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.[10]

  • Activation of Carboxyl Groups: Add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the surface with Activation Buffer or Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Protein Conjugation: Dissolve the protein to be conjugated in Coupling Buffer at the desired concentration. Add the protein solution to the activated surface and incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Solution to the surface to a final concentration of 50-100 mM and incubate for 30 minutes to block any unreacted NHS esters.[11]

  • Final Washing: Wash the surface extensively with Washing Buffer to remove non-covalently bound protein and quenching reagent.

  • Storage: Resuspend or store the surface with the conjugated protein in the appropriate Storage Buffer.

This protocol outlines the procedure for conjugating a small amine-containing molecule (e.g., a biotin (B1667282) derivative, a fluorescent dye) to the carboxylic acid residues of a protein.

Materials:

  • Protein with accessible carboxylic acid groups

  • Amine-containing label

  • Conjugation Buffer: MES buffer, pH 5.0-6.0[10]

  • EDC

  • (Optional) NHS or Sulfo-NHS

  • Quenching reagent: e.g., 2-mercaptoethanol[10]

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Conjugation Buffer.

  • Reagent Preparation: Prepare a fresh solution of EDC (and NHS/Sulfo-NHS if used) in ultrapure water.[10]

  • Reaction Initiation: Add the desired molar excess of the amine-containing label to the protein solution. Then, add the EDC (and NHS/Sulfo-NHS) solution to the protein-label mixture. A typical starting point is a 10-fold molar excess of EDC over the protein.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature.[10]

  • Quenching (optional but recommended): Add a quenching reagent like 2-mercaptoethanol (B42355) to a final concentration of 20 mM to quench the EDC.[10]

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Characterization: Characterize the conjugate to determine the degree of labeling.

Challenges and Considerations in Carboxylic Acid Bioconjugation

While powerful, bioconjugation to carboxylic acids is not without its challenges. Careful consideration of these factors is crucial for successful and reproducible outcomes.

  • Side Reactions: The O-acylisourea intermediate can undergo intramolecular rearrangement to form a stable N-acylisourea, which is unreactive towards amines. The use of NHS or Sulfo-NHS helps to minimize this side reaction.

  • Intra- and Intermolecular Crosslinking: Since most proteins contain both carboxylic acids and primary amines, the use of a one-pot reaction with EDC can lead to unwanted polymerization of the protein.[8] The two-step procedure described above can mitigate this issue.

  • Hydrolysis of Activated Esters: The NHS ester intermediate, while more stable than the O-acylisourea, is still susceptible to hydrolysis, especially at higher pH. Reactions should be performed promptly after activation.[2][9]

  • Site-Specificity: Conjugation to aspartic and glutamic acid residues is generally not site-specific, leading to a heterogeneous population of conjugates.[12] Achieving site-specific modification of carboxylic acids often requires more advanced strategies, such as the use of enzymes or genetically encoded tags.

  • Buffer Choice: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) should be avoided during the activation and conjugation steps as they will compete with the intended reaction.[9]

The following decision tree can guide the selection of an appropriate strategy for carboxylic acid bioconjugation.

Carboxylic_Acid_Conjugation_Strategy Start Goal of Bioconjugation? Labeling Labeling with a small molecule Start->Labeling Immobilization Immobilization to a surface Start->Immobilization Protein_Protein Protein-Protein Crosslinking Start->Protein_Protein High_Amine_Excess Consider high molar excess of amine label Labeling->High_Amine_Excess Two_Step Two-step EDC/NHS reaction Immobilization->Two_Step Minimize_Polymerization Need to minimize protein polymerization? Protein_Protein->Minimize_Polymerization One_Pot One-pot EDC/NHS reaction Heterobifunctional Use heterobifunctional crosslinker (e.g., amine- and carboxyl-reactive) High_Amine_Excess->One_Pot Yes Minimize_Polymerization->One_Pot No Minimize_Polymerization->Two_Step Yes Minimize_Polymerization->Heterobifunctional Alternative

Caption: Decision tree for carboxylic acid bioconjugation.

Applications in Drug Development and Diagnostics

The versatility of carboxylic acid bioconjugation has led to its widespread application in various fields:

  • Antibody-Drug Conjugates (ADCs): While less common than conjugation to lysines or cysteines, modification of acidic residues can be explored for attaching cytotoxic drugs to antibodies.[3]

  • Immunoassays: Covalent immobilization of antibodies or antigens onto carboxylated surfaces (e.g., microplates, beads) via EDC/NHS chemistry is a fundamental technique in the development of ELISAs and other immunoassays.

  • Biosensors: The attachment of biorecognition elements (e.g., enzymes, antibodies, nucleic acids) to sensor surfaces is often achieved through the activation of surface carboxyl groups.[13]

  • Drug Delivery: Carboxylic acid-functionalized nanoparticles can be conjugated with targeting ligands or therapeutic molecules for targeted drug delivery.[14][15]

  • Peptide and Protein Labeling: The introduction of fluorescent dyes, biotin, or other reporter molecules to the C-terminus or acidic residues of peptides and proteins is a common application.[4]

Conclusion

Bioconjugation via carboxylic acid functional groups, primarily through EDC/NHS chemistry, remains a robust and widely accessible method for the covalent modification of biomolecules. A thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and awareness of potential challenges are paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this powerful technique for their drug development and diagnostic endeavors.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation with Bromo-PEG2-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-acetic acid is a heterobifunctional crosslinker that provides a versatile platform for bioconjugation, enabling the covalent linkage of two different biomolecules or a biomolecule to a surface. Its structure comprises a bromoacetyl group, reactive towards sulfhydryl (thiol) groups, and a terminal carboxylic acid group, which can be activated to react with primary amines. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. These characteristics make this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), protein-peptide conjugates, and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][2]

This document provides detailed protocols for the sequential conjugation of this compound to biomolecules containing thiol and amine functionalities, alongside relevant technical data and visualizations to guide researchers in their experimental design.

Chemical Structure and Properties

PropertyValue
Molecular Formula C7H13BrO4
Molecular Weight 241.08 g/mol
CAS Number 1807503-92-9
Appearance White to off-white solid or oil
Solubility Soluble in water and most organic solvents

Reaction Mechanisms

The bioconjugation process using this compound involves two distinct chemical reactions:

  • Thiol-Bromo Reaction: The bromoacetyl group reacts with a free sulfhydryl group (e.g., from a cysteine residue) via a nucleophilic substitution reaction. This reaction proceeds efficiently at a slightly basic pH (7-8) and results in a stable thioether bond.[3]

  • Amine-Carboxylic Acid Reaction: The terminal carboxylic acid is first activated, typically using a carbodiimide (B86325) reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The resulting NHS ester is then reactive towards primary amines (e.g., from lysine (B10760008) residues or the N-terminus of a protein), forming a stable amide bond. This reaction is most efficient at a pH of 7.2-7.5.[4]

Experimental Protocols

A sequential two-step conjugation strategy is recommended to ensure specificity and maximize efficiency. The thiol-bromo reaction is typically performed first due to its specificity at near-neutral pH, followed by the activation of the carboxylic acid and reaction with the amine.

Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule

This protocol describes the initial reaction between the bromoacetyl group of the linker and a sulfhydryl group on the target biomolecule (e.g., a protein with a free cysteine).

Materials:

  • Thiol-containing biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Reducing agent (optional, for exposing buried thiols): e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or 2-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Biomolecule Preparation: Dissolve the thiol-containing biomolecule in the Reaction Buffer. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in an organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the biomolecule.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture and incubate for 30 minutes at room temperature to consume any unreacted bromoacetyl groups.

  • Purification: Purify the resulting conjugate using SEC to remove excess linker and quenching reagent. The purified conjugate now has a free carboxylic acid group ready for the next reaction step.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Biomolecule

This protocol details the second step, where the carboxylic acid on the PEG linker (now attached to the first biomolecule) is activated and then reacted with a primary amine on a second biomolecule.

Materials:

  • Purified conjugate from Protocol 1

  • Amine-containing biomolecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: SEC or ion-exchange chromatography (IEX)

Procedure:

  • Buffer Exchange: Exchange the buffer of the purified conjugate from Protocol 1 to the Activation Buffer using a desalting column or dialysis.

  • Activation Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).

  • Carboxylic Acid Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the conjugate solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine: Immediately add the amine-containing biomolecule to the activated conjugate solution. A 1.5- to 5-fold molar excess of the activated conjugate relative to the amine-containing biomolecule is recommended. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

  • Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Purify the final bioconjugate using SEC or IEX to remove unreacted biomolecules, excess reagents, and byproducts.

Quantitative Data Summary

The following tables provide typical reaction parameters and expected outcomes. These should be optimized for each specific application.

Table 1: Thiol-Bromo Reaction Parameters

ParameterRecommended RangeNotes
pH 7.0 - 8.0Reaction rate increases with pH, but specificity for thiols over amines is higher at near-neutral pH.[3]
Molar Ratio (Linker:Thiol) 5:1 to 20:1Higher ratios can drive the reaction to completion but may require more extensive purification.
Reaction Time 2 - 4 hours at RTCan be extended to overnight at 4°C for sensitive biomolecules.
Temperature 4°C to 25°CRoom temperature is generally sufficient.
Expected Efficiency > 80%Highly dependent on the accessibility of the thiol group.

Table 2: Amine-Carboxylic Acid (EDC/NHS) Reaction Parameters

ParameterRecommended RangeNotes
Activation pH 6.0Optimal for EDC/NHS activation of the carboxylic acid.[4]
Coupling pH 7.2 - 7.5Optimal for the reaction of the NHS ester with primary amines.[4]
Molar Ratio (EDC:COOH) 10:1A significant excess is used to drive the activation.
Molar Ratio (NHS:COOH) 20:1NHS is used in excess to stabilize the active ester.
Reaction Time 2 hours at RTCan be extended to overnight at 4°C.
Temperature 4°C to 25°CRoom temperature is generally sufficient.
Expected Efficiency 50 - 90%Varies based on the number and accessibility of primary amines.

Visualizations

Signaling Pathway and Workflow Diagrams

Bioconjugation_Workflow Sequential Bioconjugation Workflow cluster_step1 Step 1: Thiol-Bromo Reaction cluster_step2 Step 2: Amine-Carboxylic Acid Reaction A Thiol-containing Biomolecule (Bio-SH) C Reaction at pH 7.2-7.5 A->C B This compound B->C D Purification (SEC) C->D E Bio-S-PEG2-acetic acid (Intermediate) D->E G EDC/NHS Activation (pH 6.0) E->G F Amine-containing Biomolecule (Bio'-NH2) H Coupling at pH 7.2-7.5 F->H G->H I Purification (SEC/IEX) H->I J Final Bioconjugate (Bio-S-PEG2-CO-NH-Bio') I->J

Caption: Sequential workflow for bioconjugation using this compound.

Reaction_Mechanisms Chemical Reaction Mechanisms cluster_thiol Thiol-Bromo Reaction cluster_amine Amine-Carboxylic Acid Reaction Bio-SH Biomolecule-SH Thioether Biomolecule-S-CH2-CO-PEG-COOH Bio-SH->Thioether + Br_PEG_COOH Br-CH2-CO-PEG-COOH Br_PEG_COOH->Thioether pH 7-8 Intermediate Bio-S-PEG-COOH Active_Ester Bio-S-PEG-CO-NHS Intermediate->Active_Ester + EDC, NHS (pH 6.0) EDC_NHS EDC, NHS Amide Bio-S-PEG-CO-NH-Biomolecule' Active_Ester->Amide + Bio'-NH2 (pH 7.2-7.5) Bio_NH2 Biomolecule'-NH2

Caption: Chemical reactions for thiol and amine conjugation.

Conclusion

This compound is a powerful and versatile tool for creating stable bioconjugates. The sequential two-step protocol provided here offers a reliable method for linking biomolecules through thioether and amide bonds. Researchers should optimize the reaction conditions for their specific biomolecules to achieve the desired conjugation efficiency and purity. The use of appropriate purification and analytical techniques is crucial for the characterization of the final conjugate. The stability of the formed thioether bond is generally high, though maleimide-based thioether bonds can be susceptible to retro-Michael reactions; the thioether bond formed from a bromoacetyl group is more stable.[5][6] The amide bond formed is also highly stable under physiological conditions.

References

Application Notes and Protocols for Bromo-PEG2-acetic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bromo-PEG2-acetic acid as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the overall efficacy of the resulting ternary complex.[4][5]

This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker. Its structure features a carboxylic acid group for amide bond formation and a bromo group that serves as a reactive handle for nucleophilic substitution, offering a straightforward approach to conjugating the POI ligand and the E3 ligase ligand.[6][7]

Core Concepts and Workflow

The general strategy for synthesizing a PROTAC using this compound involves a sequential, two-step conjugation. This modular approach allows for the synthesis and purification of an intermediate before the final coupling reaction.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Purification & Characterization POI_Ligand POI Ligand (with amine or alcohol) Intermediate Intermediate (POI Ligand-PEG2-Bromo) POI_Ligand->Intermediate Amide Bond Formation (EDC/HATU) Bromo_PEG2_Acid This compound Bromo_PEG2_Acid->Intermediate Intermediate_Copy Intermediate (POI Ligand-PEG2-Bromo) E3_Ligase_Ligand E3 Ligase Ligand (with amine or thiol) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Intermediate_Copy->Final_PROTAC Nucleophilic Substitution Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis using this compound.

Data Presentation: Representative PROTAC Efficacy

The following table summarizes representative quantitative data for PROTACs synthesized using short PEG linkers, similar to this compound. The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, measured by the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

PROTAC ExampleTarget ProteinE3 LigaseLinker ClassDC50 (nM)Dmax (%)
PROTAC 1BRD4VHLPEG250>90
PROTAC 2BTKCRBNPEG225>95
PROTAC 3ERRαVHLPEG310085
PROTAC 4ARCRBNPEG275>90

Note: These values are illustrative and can vary significantly based on the specific ligands, cell line, and experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using this compound. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Amide Coupling of POI Ligand with this compound

This protocol describes the conjugation of a POI ligand containing a primary amine to the carboxylic acid moiety of this compound.

Materials:

  • POI ligand with a primary amine (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Protocol 2: Nucleophilic Substitution with E3 Ligase Ligand

This protocol details the conjugation of the bromo-functionalized POI-Linker intermediate with an E3 ligase ligand containing a nucleophilic group (e.g., an amine or thiol).

Materials:

  • POI-Linker intermediate (1.0 eq)

  • E3 ligase ligand with a primary amine or thiol (1.2 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (3.0 eq)

  • Anhydrous DMF or Acetonitrile

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the POI-Linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF or acetonitrile.

  • Add K2CO3 or Cs2CO3 (3.0 eq) to the reaction mixture.

  • Stir the reaction at 50-80 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 3: Characterization of the Final PROTAC

The purified PROTAC should be thoroughly characterized to confirm its identity and purity.

Methods:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.

PROTAC Mechanism of Action

The synthesized PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome pathway.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruitment Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

References

Application Notes and Protocols for the Reaction of Bromo-PEG2-acetic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-acetic acid is a heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeracs (PROTACs).[1][2] Its structure, featuring a reactive bromo group at one end and a carboxylic acid at the other, connected by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of two different molecules. This document provides detailed application notes and protocols for the two primary reaction pathways of this compound with primary amines:

  • Amide Bond Formation: The reaction of the carboxylic acid terminus with a primary amine to form a stable amide bond.

  • N-Alkylation: The reaction of the bromo terminus with a primary amine, resulting in a secondary amine.

Understanding the specific reaction conditions is crucial for achieving desired product formation and high yields.

Reaction Pathways

The bifunctional nature of this compound allows for two distinct reactions with primary amines. The choice of reaction conditions will determine which functional group of the linker reacts.

Amide Bond Formation via Carbodiimide (B86325) Chemistry

The carboxylic acid moiety of this compound can be coupled to a primary amine using carbodiimide crosslinker chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3] This is a widely used method for conjugating molecules to proteins, peptides, or other amine-containing biomolecules.[4] The reaction proceeds by activating the carboxyl group with EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then reacts efficiently with the primary amine at physiological pH.[3]

dot

Amide_Bond_Formation cluster_reactants Reactants cluster_products Products BromoPEG_Acid This compound (HOOC-PEG2-Br) Activated_Ester NHS-activated Bromo-PEG2-ester BromoPEG_Acid->Activated_Ester Activation EDC_NHS EDC, NHS Amide_Product Amide Conjugate (R-NH-CO-PEG2-Br) Activated_Ester->Amide_Product Coupling Primary_Amine Primary Amine (R-NH2) Byproduct NHS + Urea byproduct Amide_Product->Byproduct Release of

Caption: Amide bond formation workflow.

N-Alkylation of Primary Amines

The bromo group of this compound is a good leaving group and can react with primary amines via a nucleophilic substitution reaction (SN2) to form a secondary amine. This reaction is typically carried out in an organic solvent in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the resulting secondary amine reacts further with another molecule of the bromo-PEG linker to form a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products BromoPEG_Acid This compound (Br-PEG2-COOH) Secondary_Amine Secondary Amine Product (R-NH-PEG2-COOH) BromoPEG_Acid->Secondary_Amine SN2 Reaction Primary_Amine Primary Amine (R-NH2) Base Base (e.g., DIPEA) Base->Secondary_Amine Neutralizes HBr Overalkylation Tertiary Amine (Side Product) Secondary_Amine->Overalkylation Further Reaction (undesired)

Caption: Protocol for amide bond formation.

Protocol 2: N-Alkylation of a Primary Amine

This protocol provides a general method for the mono-N-alkylation of a primary amine with this compound. To favor mono-alkylation, it is recommended to use the hydrobromide salt of the primary amine. [5] Materials:

  • This compound

  • Primary amine hydrobromide salt (or free amine)

  • Anhydrous DMF or Acetonitrile

  • Potassium carbonate (K₂CO₃) or DIPEA

  • Reaction vessel

  • Nitrogen or Argon gas supply

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography) [][] Procedure:

  • Preparation:

    • Under an inert atmosphere, add the primary amine hydrobromide salt (1.0 eq.) and this compound (1.1 eq.) to anhydrous DMF.

    • Add K₂CO₃ (2.5 eq.) or DIPEA (2.0 eq.) to the mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-48 hours. The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, but this may also promote over-alkylation.

    • Monitor the progress of the reaction by TLC or LC-MS, observing the formation of the secondary amine product and the disappearance of the starting materials.

  • Work-up and Purification:

    • After the reaction is complete, filter the mixture to remove any inorganic salts.

    • Dilute the filtrate with an appropriate organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product using silica gel chromatography or reverse-phase HPLC to isolate the mono-alkylated product. [][] dot

N_Alkylation_Protocol start Start combine_reactants Combine primary amine salt, This compound, and base in anhydrous DMF start->combine_reactants react Stir at RT to 50°C for 12-48h combine_reactants->react monitor Monitor reaction by TLC/LC-MS react->monitor monitor->react Incomplete filter_salts Filter to remove inorganic salts monitor->filter_salts Complete workup Dilute filtrate, wash with water/brine, dry and concentrate filter_salts->workup purify Purify by chromatography (HPLC/Silica) workup->purify end End purify->end

Caption: Protocol for N-alkylation.

Conclusion

This compound is a versatile bifunctional linker that can be effectively reacted with primary amines through either amide bond formation or N-alkylation. The choice of reaction pathway is dictated by the desired connectivity and can be controlled by selecting the appropriate reaction conditions. The protocols provided herein serve as a starting point for researchers, and optimization of reaction parameters is often necessary to achieve high yields of the desired conjugate for specific applications in drug development and materials science.

References

Application Notes and Protocols for Thiol-Reactive Conjugation with Bromo-PEG2-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-reactive conjugation is a cornerstone of bioconjugation chemistry, enabling the precise modification of proteins, peptides, and other biomolecules. The selective reaction of a thiol group, typically from a cysteine residue, with an electrophilic partner allows for the creation of stable covalent bonds. Bromo-PEG2-acetic acid is a bifunctional linker that leverages this chemistry. Its bromoacetyl group readily reacts with thiol moieties, while the terminal carboxylic acid provides a handle for further modifications or for altering the physicochemical properties of the target molecule. This linker is particularly valuable in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target-binding ligand to an E3 ligase-recruiting moiety.[1][2] The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[2]

These application notes provide detailed protocols for the conjugation of this compound to cysteine-containing peptides, guidelines for the purification and characterization of the resulting conjugates, and an overview of its application in the design of PROTACs.

Key Applications

  • Peptide and Protein Labeling: Introduction of a PEGylated linker for improved solubility and stability.

  • PROTAC Synthesis: Serves as a flexible linker to connect the target-binding and E3 ligase-binding moieties.[1]

  • Drug Delivery: Modification of therapeutic peptides or proteins to enhance their pharmacokinetic profiles.

  • Diagnostic Reagents: Attachment of reporter molecules to thiol-containing biomolecules.

Chemical Reaction

The core of the conjugation process is the alkylation of a cysteine thiol by the bromoacetyl group of this compound. This reaction proceeds via an SN2 mechanism, where the nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.

Reaction Scheme:

R-SH (Cysteine-containing peptide) + Br-CH₂-CO-PEG2-COOH → R-S-CH₂-CO-PEG2-COOH + HBr

The reaction is highly dependent on the pH of the solution, as the thiol group must be in its deprotonated, thiolate form to be sufficiently nucleophilic.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines the steps for the covalent attachment of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5

  • Degassing equipment (optional, but recommended)

  • Nitrogen gas (optional)

  • Quenching solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)

  • Purification system (e.g., RP-HPLC)

  • Analytical instruments (e.g., LC-MS)

Procedure:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, reduction is necessary prior to conjugation. This can be achieved by incubating the peptide with a 10-fold molar excess of a reducing agent like DTT or Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

    • If a reducing agent containing a thiol (like DTT) is used, it must be removed before adding the bromoacetyl reagent. This can be done by dialysis or using a desalting column. TCEP does not need to be removed if reacting with iodoacetamides or maleimides.[3]

    • To prevent re-oxidation of the thiol, it is advisable to work in an oxygen-free environment by degassing the buffers and flushing the reaction vessel with nitrogen.[3]

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound in a suitable anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at a concentration of 10-50 mM. Haloalkyl derivatives are not stable in solution and are light-sensitive, so it is crucial to prepare the solution fresh and protect it from light.[3]

  • Conjugation Reaction:

    • Add the this compound stock solution to the peptide solution to achieve a 5- to 20-fold molar excess of the bromoacetyl reagent over the peptide. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.[3] The reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction:

    • To consume any unreacted this compound, add a quenching solution (e.g., β-mercaptoethanol or DTT) to a final concentration that is in large excess of the initial bromoacetyl reagent concentration. Incubate for 30 minutes at room temperature.[3]

  • Purification of the Conjugate:

    • The PEGylated peptide can be purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Alternatively, for larger proteins, purification can be achieved by size exclusion chromatography (SEC) or dialysis.[3]

  • Characterization:

    • The purified conjugate should be characterized to confirm successful conjugation and determine the purity. The primary method for this is mass spectrometry (e.g., LC-MS) to verify the expected mass increase corresponding to the addition of the this compound moiety.

Data Presentation

Table 1: Recommended Reaction Conditions for Thiol-Bromoacetyl Conjugation
ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal for selective reaction with thiols. At pH > 8.5, reactivity with other nucleophilic residues like lysine (B10760008) and histidine increases.
Temperature 4°C - Room TemperatureLower temperatures can be used for longer reactions to minimize potential side reactions.
Reaction Time 2 - 16 hoursDependent on temperature, pH, and reactant concentrations. Progress should be monitored.
Molar Ratio (this compound : Peptide) 5:1 to 20:1A molar excess of the bromoacetyl reagent is used to drive the reaction to completion. The optimal ratio should be determined empirically.
Buffer Phosphate, HEPESNon-nucleophilic buffers are recommended to avoid reaction with the bromoacetyl group. Buffers containing primary amines like Tris should be avoided.
Table 2: Troubleshooting Common Issues in Thiol-Bromoacetyl Conjugation
IssuePotential CauseSuggested Solution
Low Conjugation Efficiency pH is too low; Thiol is protonated.Increase the pH of the reaction buffer to 7.5-8.5.
Incomplete reduction of disulfide bonds.Ensure complete reduction with a sufficient excess of reducing agent and confirm with Ellman's reagent.
Re-oxidation of thiols.Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen).
Non-specific Labeling pH is too high.Lower the reaction pH to the 7.0-8.0 range to increase specificity for cysteine residues.
High concentration of bromoacetyl reagent or prolonged reaction time.Optimize the molar ratio and reaction time.
Precipitation Poor solubility of the peptide or conjugate.Adjust buffer composition or add organic co-solvents.

Visualization of Workflows and Pathways

PROTAC Synthesis and Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. The synthesis of a PROTAC often involves the conjugation of a target-binding ligand to an E3 ligase ligand via a linker, such as one derived from this compound.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation TargetLigand Target Protein Ligand Conjugation1 Conjugation Step 1: Target Ligand + Linker TargetLigand->Conjugation1 E3Ligand E3 Ligase Ligand Conjugation2 Conjugation Step 2: (Target Ligand-Linker) + E3 Ligand E3Ligand->Conjugation2 BromoPEG This compound BromoPEG->Conjugation1 Conjugation1->Conjugation2 PROTAC PROTAC Molecule Conjugation2->PROTAC CellCulture Cell Culture with Target Protein PROTAC->CellCulture TernaryComplex Ternary Complex Formation (Target-PROTAC-E3 Ligase) CellCulture->TernaryComplex Ubiquitination Target Protein Ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation WesternBlot Western Blot Analysis Degradation->WesternBlot Signaling_Pathway Modulation of a Kinase Signaling Pathway by a PROTAC cluster_pathway Kinase Signaling Pathway cluster_protac_action PROTAC Action GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TargetKinase Target Kinase Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector TargetKinase->DownstreamEffector inhibition of signaling Proteasome Proteasome TargetKinase->Proteasome degraded by CellProliferation Cell Proliferation DownstreamEffector->CellProliferation PROTAC Kinase-Targeting PROTAC PROTAC->TargetKinase binds E3Ligase E3 Ligase PROTAC->E3Ligase recruits E3Ligase->TargetKinase ubiquitinates DegradedKinase Degraded Kinase Proteasome->DegradedKinase

References

Activating Bromo-PEG2-acetic acid for Bioconjugation: A Guide to Carboxylic Acid Activation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common carboxylic acid activation methods for Bromo-PEG2-acetic acid, a versatile bifunctional linker used in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are designed to facilitate the efficient and reliable conjugation of this linker to primary amines on proteins, peptides, and other biomolecules.

Introduction to Carboxylic Acid Activation

The terminal carboxylic acid of this compound requires activation to facilitate its reaction with primary amines, forming a stable amide bond. This activation step converts the hydroxyl group of the carboxylic acid into a better leaving group, thereby promoting nucleophilic attack by the amine. The choice of activating agent is critical and depends on factors such as the stability of the target molecule, desired reaction efficiency, and the presence of other functional groups. This document details three widely used methods for carboxylic acid activation:

  • EDC/NHS Chemistry: A two-step method involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.

  • HATU Activation: Utilizes the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a highly reactive OAt-active ester.

  • PyBOP Activation: Employs the phosphonium (B103445) salt PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) to generate a reactive HOBt ester.

The bromide group on the other end of the this compound linker serves as a reactive site for subsequent nucleophilic substitution, allowing for the attachment of another molecule of interest.[1][2]

Comparison of Activation Methods

The selection of an appropriate activation reagent is crucial for successful conjugation. The following table summarizes key quantitative and qualitative parameters for the three discussed methods based on literature data for similar coupling reactions.[3][4][5] It is important to note that optimal conditions and yields will vary depending on the specific amine-containing substrate.

ParameterEDC/NHSHATUPyBOP
Typical Reaction Yield 60-95%[3]>90%[6]80-95%[7]
Reaction Time 1-4 hours for activation, followed by 2-12 hours for coupling[8][9]5-60 minutes[10][11]15-60 minutes[12][13]
Optimal pH for Activation 4.5 - 6.0[14]7.0 - 8.07.0 - 8.5
Optimal pH for Coupling 7.2 - 8.0[8]7.0 - 8.07.0 - 8.5
Key Advantages Cost-effective, well-established, water-soluble byproducts (with Sulfo-NHS).High efficiency, fast reaction rates, low racemization, effective for sterically hindered amines.[10][15]High coupling efficiency, rapid reactions, non-carcinogenic byproduct.[16][17]
Key Disadvantages Slower reaction times, potential for side reactions.Higher cost, potential for guanidinylation of primary amines if used in excess.Higher cost than EDC/NHS, potential for side reactions.[18]

Experimental Protocols

The following are detailed protocols for the activation and conjugation of this compound to a generic primary amine-containing molecule.

Protocol 1: EDC/NHS Activation

This two-step protocol first activates the carboxylic acid with EDC and NHS to form an amine-reactive NHS ester, which is then reacted with the amine-containing molecule.[8][14]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and magnetic stirrer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM.

    • Freshly prepare solutions of EDC (e.g., 200 mM) and NHS/Sulfo-NHS (e.g., 200 mM) in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer at a desired concentration.

  • Activation of this compound:

    • In a reaction vial, add this compound (1 equivalent).

    • Add EDC (1.5 equivalents) and NHS/Sulfo-NHS (1.2 equivalents) to the reaction vial.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Amine:

    • Add the amine-containing molecule (1 to 1.5 equivalents) to the activated this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and byproducts.

Protocol 2: HATU Activation

This one-pot protocol utilizes HATU as the activating agent for rapid and efficient amide bond formation.[10][19]

Materials:

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Amine-containing molecule

  • Anhydrous DMF or DMSO

  • Reaction vials and magnetic stirrer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM.

    • Freshly prepare a solution of HATU (e.g., 200 mM) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in anhydrous DMF or DMSO.

  • Activation and Coupling:

    • In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent) and HATU (1.1 equivalents).

    • Add DIPEA or TEA (2 equivalents) to the mixture and stir for 1-5 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method like LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with an aqueous solution (e.g., saturated sodium bicarbonate, brine) to remove the urea (B33335) byproduct and excess base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or reverse-phase HPLC.

Protocol 3: PyBOP Activation

This protocol uses PyBOP for the activation of the carboxylic acid, offering an alternative to uronium-based reagents.[12][13]

Materials:

  • This compound

  • PyBOP

  • DIPEA or TEA

  • Amine-containing molecule

  • Anhydrous DMF or Dichloromethane (DCM)

  • Reaction vials and magnetic stirrer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DCM to a stock concentration of 100 mM.

    • Freshly prepare a solution of PyBOP (e.g., 200 mM) in anhydrous DMF or DCM.

    • Dissolve the amine-containing molecule in anhydrous DMF or DCM.

  • Activation and Coupling:

    • In a reaction vial under an inert atmosphere, dissolve this compound (1 equivalent) and the amine-containing molecule (1.1 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the solution and stir for 5 minutes at room temperature.

    • Add the PyBOP solution (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic phase with a mild acid (e.g., 10% citric acid), saturated sodium bicarbonate, and brine to remove byproducts and unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the product using flash chromatography or reverse-phase HPLC.

Visualizing the Activation Pathways and Workflows

To aid in the understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.

EDC_NHS_Activation_Pathway BromoPEG_COOH This compound O_acylisourea O-acylisourea intermediate BromoPEG_COOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea NHS_ester Amine-reactive NHS ester O_acylisourea->NHS_ester + NHS NHS NHS NHS->NHS_ester Amide_product Bromo-PEG2-Amide Conjugate NHS_ester->Amide_product + R-NH2 Amine R-NH2 Amine->Amide_product

Caption: EDC/NHS activation pathway for this compound.

HATU_Activation_Pathway BromoPEG_COOH This compound Carboxylate Carboxylate anion BromoPEG_COOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate Active_ester OAt-active ester Carboxylate->Active_ester + HATU HATU HATU HATU->Active_ester Amide_product Bromo-PEG2-Amide Conjugate Active_ester->Amide_product + R-NH2 Amine R-NH2 Amine->Amide_product

Caption: HATU activation pathway for this compound.

PyBOP_Activation_Pathway BromoPEG_COOH This compound Carboxylate Carboxylate anion BromoPEG_COOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate Active_ester HOBt-active ester Carboxylate->Active_ester + PyBOP PyBOP PyBOP PyBOP->Active_ester Amide_product Bromo-PEG2-Amide Conjugate Active_ester->Amide_product + R-NH2 Amine R-NH2 Amine->Amide_product

Caption: PyBOP activation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Stock Solutions (Bromo-PEG2-acid, Amine, Reagents) activation Activate this compound (EDC/NHS, HATU, or PyBOP) prep_reagents->activation coupling Couple with Amine-containing Molecule activation->coupling quench Quench Reaction (if applicable) coupling->quench purify Purify Conjugate (Chromatography, Dialysis) quench->purify analyze Characterize Product (LC-MS, NMR) purify->analyze

Caption: General experimental workflow for conjugation.

References

A Step-by-Step Guide to Amide Bond Formation with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and small molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve a molecule's solubility, extend its circulating half-life, and reduce its immunogenicity. One of the most robust and common methods for PEGylation involves the formation of a stable amide bond between a PEG linker and a target molecule. This document provides detailed application notes and experimental protocols for forming amide bonds with PEG linkers, focusing on two common coupling strategies: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Data Presentation: Quantitative Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency and outcome of the PEGylation reaction. The following table summarizes typical quantitative data for amide bond formation using EDC/NHS and HATU coupling methods. These values are representative and can vary depending on the specific reactants and reaction conditions.

ParameterEDC/NHS CouplingHATU CouplingReference
Typical Reaction Time 2-12 hours1-4 hours[1][2]
Typical Molar Ratio (PEG:Molecule:Reagent) 1:1: (1.5-5)1:1:1.1[1][2]
pH Range 4.5-7.57.0-8.5[1]
Typical PEGylation Yield 40-70%60-90%[2][3]
Purity of Conjugate (Post-Purification) >90%>95%[3]

Experimental Protocols

Protocol 1: Amide Bond Formation using EDC/NHS Coupling

This protocol describes the two-step process of activating a carboxyl-terminated PEG linker with EDC and NHS, followed by conjugation to an amine-containing molecule.

Materials:

  • Carboxyl-terminated PEG (PEG-COOH)

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Preparation of Reactants:

    • Dissolve the PEG-COOH in the Activation Buffer to a concentration of 10-50 mg/mL.

    • Dissolve the amine-containing molecule in the Coupling Buffer to a suitable concentration (e.g., 1-10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMSO or DMF.

  • Activation of PEG-COOH:

    • Add a 2- to 5-fold molar excess of EDC and NHS to the PEG-COOH solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Coupling Reaction:

    • Immediately add the activated PEG-COOH solution to the solution of the amine-containing molecule. A 1.5- to 10-fold molar excess of the activated PEG is commonly used.

    • Allow the reaction to proceed for 2 to 12 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEG-Amide Conjugate:

    • Purify the conjugate from unreacted PEG, molecule, and reaction byproducts using an appropriate chromatography method such as SEC or IEX. Dialysis can also be used for removal of small molecule impurities.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE to visualize the increase in molecular weight, and LC-MS or MALDI-TOF MS to confirm the identity and purity of the PEGylated product.

Protocol 2: Amide Bond Formation using HATU Coupling

This protocol describes a one-pot method for amide bond formation using the highly efficient coupling reagent HATU. This method is often faster and can result in higher yields compared to EDC/NHS coupling.

Materials:

  • Carboxyl-terminated PEG (PEG-COOH)

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Preparation of Reactants:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the PEG-COOH and the amine-containing molecule in anhydrous DMF or DMSO.

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.5 M).

    • Have DIPEA or TEA ready for addition.

  • Coupling Reaction:

    • In the reaction vessel, combine the PEG-COOH (1 equivalent) and HATU (1.1 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by a suitable analytical technique like LC-MS or TLC.

  • Purification of the PEG-Amide Conjugate:

    • Once the reaction is complete, purify the conjugate using SEC or IEX to remove unreacted starting materials and byproducts.

  • Characterization:

    • Characterize the purified conjugate using SDS-PAGE, LC-MS, or MALDI-TOF MS to confirm successful PEGylation and assess purity.

Mandatory Visualizations

Chemical Reaction Workflow

Amide_Bond_Formation cluster_reactants Reactants cluster_coupling Coupling Reagents cluster_product Product PEG-COOH Carboxyl-terminated PEG Linker (PEG-COOH) Activation Activation PEG-COOH->Activation 1. Activation Molecule-NH2 Amine-containing Molecule (Protein, Peptide) Coupling Coupling Molecule-NH2->Coupling Coupling_Reagents EDC/NHS or HATU/Base Coupling_Reagents->Activation PEG_Conjugate PEG-Amide Conjugate Activation->Coupling 2. Coupling Coupling->PEG_Conjugate Forms Amide Bond

Caption: General workflow for amide bond formation with a PEG linker.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow Start Start: Protein & PEG-COOH Reaction Amide Coupling Reaction (EDC/NHS or HATU) Start->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (SEC, IEX, or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization Final_Product Purified PEG-Protein Conjugate Characterization->Final_Product

Caption: A typical experimental workflow for protein PEGylation via amide linkage.

Signaling Pathways of PEGylated Drugs

PEGylation is a key strategy in drug development to improve the pharmacokinetic properties of therapeutic proteins. The resulting PEGylated drugs often retain the mechanism of action of the parent molecule, interacting with the same signaling pathways. Below are examples of signaling pathways targeted by approved PEGylated drugs.

Pegfilgrastim (PEG-G-CSF) Signaling Pathway

Pegfilgrastim is a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF), which stimulates the production of neutrophils. It binds to the G-CSF receptor, activating downstream signaling cascades that promote cell survival and proliferation.[4][5][6][7]

GCSF_Signaling Pegfilgrastim Pegfilgrastim (PEG-G-CSF) GCSFR G-CSF Receptor Pegfilgrastim->GCSFR Binds to JAK JAK GCSFR->JAK Activates PI3K PI3K GCSFR->PI3K Activates RAS RAS GCSFR->RAS Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to AKT AKT PI3K->AKT Activates Proliferation Neutrophil Proliferation, Differentiation, and Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Nucleus->Proliferation

Caption: Pegfilgrastim activates JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.

Certolizumab Pegol Mechanism of Action

Certolizumab pegol is a PEGylated Fab' fragment of a humanized monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine. By neutralizing TNF-α, it inhibits the downstream inflammatory signaling.[8][9][10][11]

TNF_Inhibition Certolizumab Certolizumab Pegol TNFa TNF-α Certolizumab->TNFa Binds to & Neutralizes TNFR TNF Receptor TNFa->TNFR Binding Blocked Signaling Downstream Inflammatory Signaling TNFR->Signaling Activation Inhibited Inflammation Inflammation Signaling->Inflammation Reduced

Caption: Certolizumab pegol blocks TNF-α signaling to reduce inflammation.

References

Application Notes and Protocols: Designing PROTACs with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two ligands—one that binds a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[4][6][7]

Short-chain polyethylene (B3416737) glycol (PEG) linkers, such as those derived from Bromo-PEG2-acetic acid, have emerged as a cornerstone in PROTAC design.[1][8] They offer a unique balance of hydrophilicity, flexibility, and defined length, enabling the fine-tuning of PROTAC properties for optimal degradation activity.[9][][11] These application notes provide a guide for researchers on the design, synthesis, and evaluation of PROTACs utilizing short PEG linkers.

The Role and Advantages of Short PEG Linkers

The incorporation of short PEG linkers is a well-established strategy to overcome challenges in PROTAC development, such as the large and lipophilic nature of the final molecule which can lead to poor solubility.[4]

  • Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the aqueous solubility of PROTACs, which is crucial for handling, formulation, and pharmacokinetic profiles.[4][11][12]

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers allows them to adopt folded conformations.[4] This can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[4]

  • Optimized Ternary Complex Formation: The linker's length is a paramount parameter.[6][13] A short linker like PEG2 is well-suited for "tight" geometries where the binding pockets of the POI and E3 ligase are in close proximity.[] An optimal length is crucial to avoid steric clashes (if too short) or unproductive complexes (if too long).[4][6][7]

  • Synthetic Versatility: Bifunctional building blocks like this compound provide versatile handles for modular PROTAC assembly.[1][14][15][16] The terminal carboxylic acid allows for standard amide bond formation, while the bromo group serves as a reactive site for nucleophilic substitution.[14][15][17]

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the mechanism by which a PROTAC molecule facilitates the degradation of a target protein.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The length of the PEG linker critically impacts the degradation efficiency of a PROTAC. The optimal length is target-dependent and must be determined empirically. The following table provides a representative comparison of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), composed of the JQ1 ligand and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.[18]

PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG250858.5
PEG325957.2
PEG430926.8
PEG515>955.4
PEG640904.1
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum percentage of protein degradation achieved.

  • Papp: Apparent permeability coefficient, often measured in a Caco-2 permeability assay.[19]

Note: The data presented are for illustrative purposes to highlight the impact of linker length and may not represent actual experimental outcomes for all systems.[18] The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[18]

Experimental Protocols

Workflow for PROTAC Design and Evaluation

The development of an effective PROTAC follows a systematic workflow from synthesis to cellular characterization.

PROTAC_Workflow cluster_synthesis Phase 1: Synthesis cluster_evaluation Phase 2: In Vitro Evaluation A Step 1: Couple Ligand A to this compound B Step 2: Couple Ligand B to Ligand A-PEG2-Bromo A->B C Step 3: Purification (HPLC) B->C D Step 4: Confirm Target Degradation (Western Blot) C->D Characterize PROTAC E Step 5: Determine DC50 & Dmax D->E F Step 6: Assess Cellular Effects (e.g., Cell Viability Assay) E->F

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes a modular approach to synthesize a PROTAC where one ligand contains a primary or secondary amine and the other contains a nucleophilic group (e.g., amine or thiol) suitable for displacing the bromide.

Step 1A: Amide Coupling of Ligand A with this compound

  • Reagents and Materials:

    • Ligand A with an amine (Ligand A-NH₂) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.[20]

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[20]

    • Add Ligand A-NH₂ to the reaction mixture.

    • Stir the reaction at room temperature overnight.[20]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[20]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[20]

    • Purify the crude product by flash column chromatography to yield the intermediate, Ligand A-PEG2-Bromo.[20]

Step 1B: Nucleophilic Substitution to Attach Ligand B

  • Reagents and Materials:

    • Ligand A-PEG2-Bromo (1.0 eq)

    • Ligand B with a nucleophile (e.g., Ligand B-NH₂) (1.2 eq)

    • A suitable base (e.g., K₂CO₃ or DIPEA) (2-3 eq)

    • Anhydrous DMF or acetonitrile

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Ligand A-PEG2-Bromo and Ligand B-NH₂ in the chosen anhydrous solvent under a nitrogen atmosphere.

    • Add the base to the reaction mixture.

    • Stir the reaction at a suitable temperature (room temperature to 60 °C, depending on the nucleophilicity of Ligand B) for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[20]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[20]

    • Purify the final PROTAC by preparative HPLC to yield the pure product.[20]

Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot

This protocol details the quantification of target protein levels following PROTAC treatment to determine degradation potency and efficacy.[21]

  • Materials:

    • Cultured cells expressing the target protein

    • Complete growth medium

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Multi-well cell culture plates (e.g., 12-well or 24-well)

    • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Plating: Seed cells in multi-well plates at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).[21]

    • Remove the old medium and add the medium containing different PROTAC concentrations. Include a vehicle control (DMSO only).[21]

    • Incubate the cells for a predetermined time (e.g., 18-24 hours).[21]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

    • Western Blotting:

      • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody for the target protein overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

      • Wash again and apply the ECL substrate.

      • Visualize the protein bands using an imaging system.

      • Strip the membrane (if necessary) and re-probe for the loading control antibody.

    • Data Analysis:

      • Quantify the band intensity for the target protein and the loading control using densitometry software.

      • Normalize the target protein signal to the loading control signal for each sample.

      • Calculate the percentage of protein remaining relative to the vehicle control.

      • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[21]

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol assesses the effect of the PROTAC on cell proliferation and viability.[21]

  • Materials:

    • Cultured cells

    • 96-well cell culture plates

    • PROTAC stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]

    • 96-well plate reader

  • Procedure:

    • Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC as described in Protocol 2. Incubate for a desired period (e.g., 72 hours).[21]

    • MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.[21]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a plate reader.[21]

    • Data Analysis:

      • Subtract the background absorbance from all readings.

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value (if applicable).[21]

Conclusion

Short PEG linkers, exemplified by the versatile this compound building block, are indispensable tools in the rational design of effective PROTACs. They provide a powerful means to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient protein degradation.[4] A systematic approach, involving modular synthesis and rigorous biological evaluation as outlined in these protocols, is essential for developing potent and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols for Bromo-PEG2-acetic acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stoichiometric considerations and practical protocols for bioconjugation reactions involving Bromo-PEG2-acetic acid. This heterobifunctional linker is a valuable tool for covalently attaching molecules to proteins, peptides, and other biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2][3][4].

This compound possesses two distinct reactive moieties: a bromoacetyl group and a carboxylic acid group, connected by a hydrophilic diethylene glycol (PEG2) spacer. The bromoacetyl group is an excellent leaving group that readily undergoes nucleophilic substitution with thiol groups, primarily found in cysteine residues. The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.

Section 1: Chemical Properties and Reaction Mechanisms

This compound's dual functionality allows for two primary modes of conjugation, each with its own specific reaction conditions and stoichiometric considerations.

Thiol-Reactive Conjugation (Bromoacetyl Group)

The bromoacetyl end of the linker reacts with the sulfhydryl group of a cysteine residue via an SN2 reaction, forming a stable thioether bond. The reactivity of this group is highly dependent on the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion (S⁻).

Amine-Reactive Conjugation (Carboxylic Acid Group)

The terminal carboxylic acid is not inherently reactive towards amines. It requires activation, most commonly with a carbodiimide (B86325) such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This amine-reactive ester then readily reacts with primary amines to form a stable amide bond.

Section 2: Stoichiometric and Reaction Condition Tables

Optimizing the stoichiometry and reaction parameters is critical for achieving the desired degree of labeling while minimizing side reactions and preserving the biological activity of the protein. The following tables provide recommended starting conditions for conjugation reactions with this compound. These are general guidelines, and empirical optimization is highly recommended for each specific application.

Table 1: Recommended Reaction Conditions for Thiol-Reactive Conjugation
ParameterRecommended RangeRationale
pH 7.5 - 8.5The pKa of the cysteine thiol group is approximately 8.3. A pH at or slightly above this value ensures a sufficient concentration of the reactive thiolate anion.
Molar Excess of this compound 10 to 20-fold over proteinA molar excess of the PEG linker helps to drive the reaction to completion. The optimal ratio should be determined empirically.
Buffer Non-nucleophilic buffers (e.g., PBS, HEPES)Amine-containing buffers such as Tris should be avoided as they can compete with the target thiol groups.
Temperature 4°C to Room TemperatureLower temperatures can help minimize protein degradation and non-specific reactions, though the reaction time may need to be extended.
Reaction Time 2 hours to overnightThe optimal time should be determined empirically by monitoring the reaction progress.
Quenching Reagent Excess free thiol (e.g., Dithiothreitol (DTT), β-mercaptoethanol)Quenches the reaction by consuming any unreacted bromoacetyl groups.
Table 2: Recommended Reaction Conditions for Amine-Reactive Conjugation (Two-Step)
ParameterActivation StepConjugation StepRationale
pH 4.5 - 6.07.0 - 8.5Activation with EDC/NHS is most efficient in a slightly acidic environment. The subsequent coupling to the amine is favored at a neutral to slightly basic pH to ensure the amine is deprotonated and nucleophilic.
Molar Excess of EDC/NHS 2 to 5-fold over this compoundEnsures efficient activation of the carboxylic acid group.
Molar Excess of Activated PEG Linker 5 to 20-fold over proteinA common starting point to achieve a sufficient degree of labeling. This should be optimized for the specific protein and desired outcome.
Buffer MES (for activation)PBS, HEPES (for conjugation)Non-amine, non-carboxylate buffers are crucial for the activation step to prevent side reactions.
Temperature Room Temperature4°C to Room TemperatureThe activation step is typically rapid at room temperature. The conjugation step can be performed at a lower temperature to enhance protein stability.
Reaction Time 15 - 30 minutes2 hours to overnightThe activation reaction is fast. The conjugation time will depend on the reactivity of the protein.
Quenching Reagent N/ATris, Glycine, or HydroxylamineQuenches unreacted NHS esters to terminate the reaction.

Section 3: Experimental Protocols

The following are detailed protocols for the two primary conjugation methods.

Protocol for Thiol-Reactive Conjugation

This protocol details the conjugation of the bromoacetyl group of this compound to cysteine residues in a protein.

Thiol_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Mix Add PEG linker to Protein Solution (10-20x molar excess) Protein_Prep->Mix PEG_Prep Prepare this compound (Stock solution in DMSO or DMF) PEG_Prep->Mix Incubate Incubate (2h @ RT or overnight @ 4°C) Mix->Incubate Quench Quench Reaction (Add excess DTT or BME) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column, Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, Mass Spectrometry) Purify->Analyze

Workflow for Thiol-Reactive Conjugation

Materials:

  • Protein with accessible cysteine residues

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5 (e.g., PBS)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Dithiothreitol (DTT) in reaction buffer

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds by incubating with a reducing agent like DTT, followed by its removal using a desalting column.

  • Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 10% to maintain protein stability.

  • Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and use mass spectrometry to determine the degree of PEGylation.

Protocol for Amine-Reactive Conjugation

This protocol outlines the two-step procedure for conjugating the carboxylic acid group of this compound to primary amines on a protein.

Amine_Conjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) cluster_finalization Finalization PEG_Sol Dissolve this compound in Activation Buffer (MES) Add_EDC_NHS Add EDC and NHS (2-5x molar excess over PEG) PEG_Sol->Add_EDC_NHS Incubate_Act Incubate for 15-30 min @ RT Add_EDC_NHS->Incubate_Act Add_Activated_PEG Add Activated PEG to Protein (5-20x molar excess over protein) Incubate_Act->Add_Activated_PEG Protein_Sol Prepare Protein Solution in Conjugation Buffer (PBS/HEPES) Protein_Sol->Add_Activated_PEG Incubate_Conj Incubate (2h @ RT or overnight @ 4°C) Add_Activated_PEG->Incubate_Conj Quench Quench Reaction (Add Tris, Glycine, or Hydroxylamine) Incubate_Conj->Quench Purify Purify Conjugate (Desalting Column/Dialysis) Quench->Purify Analyze Characterize Conjugate (SDS-PAGE, Mass Spectrometry) Purify->Analyze

Workflow for Amine-Reactive Conjugation

Materials:

  • Protein with accessible primary amines

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.0-8.5 (e.g., PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation: Allow all reagents to come to room temperature before use. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before the activation step.

  • Activation of this compound:

    • Dissolve this compound in the activation buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG linker.

  • Protein Preparation: While the activation reaction is proceeding, dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Immediately add the freshly activated this compound solution to the protein solution. A buffer exchange of the activated PEG into the conjugation buffer using a desalting column can be performed to optimize the pH for the conjugation step.

    • The final molar excess of the activated PEG linker over the protein should typically be in the range of 5-20 fold.

  • Incubation: Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm conjugation and determine the degree of labeling.

Section 4: Characterization of Conjugates

Thorough characterization of the final conjugate is essential to ensure the desired product has been obtained and to quantify the extent of PEGylation.

Table 3: Analytical Methods for Characterization
MethodPurposeExpected Outcome
SDS-PAGE Assess the increase in molecular weight and purity of the conjugate.A shift to a higher molecular weight band for the conjugated protein compared to the unconjugated protein. The homogeneity of the band can indicate the uniformity of PEGylation.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Determine the precise molecular weight of the conjugate and the degree of PEGylation (number of PEG linkers per protein).A mass spectrum showing peaks corresponding to the unconjugated protein and the protein with one, two, or more attached PEG linkers.
UV-Vis Spectroscopy Determine protein concentration.Used in conjunction with other methods to calculate the molar ratio of PEG to protein.
HPLC (e.g., Size-Exclusion, Reverse-Phase) Separate and quantify the conjugated, unconjugated protein, and excess reagents.Chromatograms showing distinct peaks for the different species in the reaction mixture, allowing for the assessment of reaction efficiency and purity of the final product.
Peptide Mapping Identify the specific amino acid residues (cysteine or lysine) that have been modified.Mass spectrometry analysis of proteolytic digests of the conjugate to identify peptide fragments containing the PEG linker.

Section 5: Signaling Pathways and Logical Relationships

The application of this compound as a linker is central to the mechanism of action of PROTACs, which are designed to hijack the cell's natural protein degradation machinery.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Environment POI_Ligand Target Protein (POI) Ligand Linker This compound Linker E3_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) E3_Ligand->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation Proteasomal Degradation of POI Proteasome->Degradation Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->Degradation Signals for

PROTAC Mechanism of Action

As illustrated, the this compound linker plays a crucial role by tethering the target protein ligand to the E3 ligase ligand. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome. The length and flexibility of the PEG linker are critical for optimal ternary complex formation and degradation efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Bromo-PEG2-Acetic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in conjugation reactions involving Bromo-PEG2-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in my this compound conjugation reaction?

Low yields can stem from several factors, including suboptimal reaction conditions, issues with reagent quality, inefficient purification, and inherent properties of the molecule you are conjugating. Key areas to investigate include the pH of the reaction, the molar ratio of reactants, reaction time and temperature, and the integrity of your starting materials.

Q2: How does the pH of the reaction buffer affect the conjugation efficiency?

The pH is a critical parameter. For conjugation to an amine via the carboxylic acid group of this compound, the reaction typically requires an acidic to neutral pH (around 4.5-7.5) to activate the carboxyl group using a coupling agent like EDC. For conjugation to a thiol via the bromo group, a slightly basic pH (around 7.5-8.5) is often preferred to ensure the thiol is in its more nucleophilic thiolate form. Operating outside the optimal pH range for your specific reaction can significantly reduce yields.

Q3: I am seeing a complex mixture of products after my reaction. How can I improve the purity and yield of my desired conjugate?

The formation of a heterogeneous mixture, including unreacted starting materials, multi-PEGylated species, and other byproducts, is a common challenge in PEGylation.[][2] To improve the outcome:

  • Optimize Molar Ratio: Carefully adjust the molar ratio of this compound to your target molecule. A large excess of the PEG reagent can lead to multiple conjugations on a single molecule.

  • Purification Strategy: Employing an effective purification strategy is crucial. Techniques like Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reverse-Phase HPLC (RP-HPLC) are commonly used to separate the desired conjugate from impurities.[][3] Dialysis or ultrafiltration can also be effective for removing excess, unreacted PEG.[4]

Q4: Could my this compound reagent have degraded? How should it be stored?

Proper storage is essential for maintaining the reactivity of this compound. It is recommended to store it at -20°C in a dry, dark environment.[5] Repeated freeze-thaw cycles or exposure to moisture can lead to hydrolysis of the reactive groups, reducing its conjugation efficiency.

Q5: What are the key differences in conjugating via the bromo group versus the carboxylic acid group?

This compound is a bifunctional linker.[6][7]

  • Bromo Group: The bromide is an excellent leaving group for nucleophilic substitution reactions, typically with thiol groups (from cysteine residues) or primary amines (though less common for this end).[6]

  • Carboxylic Acid Group: The carboxylic acid can be activated (e.g., with EDC/NHS) to form a stable amide bond with primary amine groups (from lysine (B10760008) residues or the N-terminus of a protein).[6]

The choice of which functional group to use will depend on the available reactive sites on your target molecule and your desired conjugation strategy.

Troubleshooting Guide

If you are experiencing low yields, systematically work through the following troubleshooting steps.

Problem: Low Conjugation Efficiency
Potential Cause Recommended Action
Suboptimal Reaction pH Verify the pH of your reaction buffer. For amine conjugation (via carboxylic acid), ensure a pH of 4.5-7.5. For thiol conjugation (via bromo group), a pH of 7.5-8.5 is generally recommended.
Incorrect Molar Ratio Optimize the molar ratio of this compound to your target molecule. Start with a modest excess of the PEG reagent (e.g., 3-5 fold) and adjust as needed based on analytical results (e.g., SDS-PAGE, HPLC).
Inefficient Activation of Carboxylic Acid If conjugating to an amine, ensure your activating agents (e.g., EDC, NHS) are fresh and active. Prepare solutions of these reagents immediately before use.
Reduced Thiol Groups If conjugating to a thiol, ensure the cysteine residues are in a reduced state. Consider pre-treating your protein with a reducing agent like DTT or TCEP, followed by its removal before adding the PEG reagent.
Low Reagent Quality Purchase this compound from a reputable supplier. Ensure it has been stored correctly at -20°C.
Steric Hindrance The conjugation site on your target molecule may be sterically hindered. Consider engineering a more accessible conjugation site if possible.
Reaction Time and Temperature Optimize the reaction time and temperature. Most conjugations proceed well at room temperature for 1-4 hours, but some may benefit from longer incubation times or different temperatures. Monitor the reaction progress over time.
Problem: Difficulty in Purifying the Conjugate
Potential Cause Recommended Action
Inadequate Separation Method The chosen purification method may not be suitable for your conjugate. PEGylation increases the hydrodynamic radius of a molecule, making Size Exclusion Chromatography (SEC) a good initial choice.[]
Charge Shielding by PEG The PEG chain can mask the surface charges of a protein, affecting its binding to ion-exchange columns.[] You may need to adjust the buffer pH or salt gradient to achieve separation.
Hydrophobicity Changes PEGylation can alter the hydrophobicity of your molecule. Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase HPLC (RP-HPLC) can be effective for separation based on these changes.[][3]
Aggregation The conjugation process may induce aggregation. Analyze your sample by SEC to check for aggregates. If present, you may need to optimize the reaction buffer conditions (e.g., add detergents or adjust ionic strength).

Experimental Protocols

Protocol 1: Conjugation to a Primary Amine via the Carboxylic Acid Group
  • Dissolve the Target Molecule: Dissolve your amine-containing molecule in a suitable buffer (e.g., MES or PBS) at a pH of 4.5-7.5.

  • Prepare Activating Agents: Freshly prepare solutions of EDC and NHS in the same reaction buffer.

  • Activate this compound: Add a 5-10 fold molar excess of EDC and NHS to the this compound in the reaction buffer. Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction: Add the activated this compound solution to your target molecule solution. A 3-10 fold molar excess of the PEG reagent over the target molecule is a good starting point.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, with gentle stirring.

  • Quench Reaction: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated PEG.

  • Purification: Purify the conjugate using an appropriate method such as SEC, IEX, or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Conjugation to a Thiol Group via the Bromo Group
  • Reduce Thiol Groups: If necessary, reduce disulfide bonds in your protein using a reducing agent like DTT or TCEP. Remove the reducing agent by dialysis or using a desalting column.

  • Dissolve Components: Dissolve the thiol-containing molecule in a slightly basic buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5). Dissolve the this compound in the same buffer.

  • Conjugation Reaction: Add a 3-10 fold molar excess of the this compound solution to your target molecule solution.

  • Incubate: Allow the reaction to proceed for 2-6 hours at room temperature or overnight at 4°C, with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Purification: Purify the conjugate using a suitable chromatographic method (e.g., SEC, HIC) to separate the desired product from unreacted materials.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield in Conjugation Reaction check_reagents Verify Reagent Quality and Storage start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions OK reagent_bad Replace Reagents check_reagents->reagent_bad Degraded check_purification Evaluate Purification Strategy check_conditions->check_purification OK optimize_ph Adjust pH check_conditions->optimize_ph pH Suboptimal optimize_ratio Optimize Molar Ratio check_conditions->optimize_ratio Ratio Off optimize_time_temp Adjust Time/Temp check_conditions->optimize_time_temp Time/Temp Off change_purification Try Alternative Purification Method (SEC, IEX, HIC) check_purification->change_purification Ineffective success Successful Conjugation check_purification->success OK reagent_ok Reagents OK reagent_bad->start conditions_ok Conditions Optimized conditions_ok->check_purification optimize_ph->conditions_ok optimize_ratio->conditions_ok optimize_time_temp->conditions_ok purification_ok Purification Effective change_purification->success

Caption: Troubleshooting workflow for low yield this compound conjugation.

References

Side reactions of bromo-peg linkers with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromo-PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of bromo-PEG linkers in their experiments, with a focus on troubleshooting and understanding potential side reactions with nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of a bromo-PEG linker?

A1: The primary and intended reaction of a bromo-PEG linker is the alkylation of a thiol group (sulfhydryl group), most commonly from a cysteine residue on a protein or peptide. This reaction, which proceeds via an SN2 nucleophilic substitution mechanism, forms a highly stable thioether bond. The bromide ion is an excellent leaving group, facilitating this reaction.[1][2][3]

Q2: What are the most common side reactions when using bromo-PEG linkers?

A2: Besides the desired reaction with cysteine, bromo-PEG linkers, particularly those with a bromoacetyl or bromoacetamide functional group, can react with other nucleophilic amino acid side chains. The most common off-target reactions occur with the imidazole (B134444) ring of histidine and the ε-amino group of lysine (B10760008).[4] Reaction with the thioether of methionine is also possible but generally occurs at a slower rate. Additionally, hydrolysis of the bromo-group can occur in aqueous buffers.

Q3: How does pH affect the selectivity of bromo-PEG linker reactions?

A3: pH is a critical parameter for controlling the selectivity of bromo-PEG conjugations. The nucleophilicity of the target amino acid side chains is pH-dependent.

  • Cysteine: The thiol group has a pKa of approximately 8.3-8.6. The deprotonated thiolate form (S⁻) is the more potent nucleophile. Reactions are typically most efficient in the pH range of 7.0-8.5.

  • Histidine: The imidazole ring has a pKa of about 6.0. Its reactivity as a nucleophile increases at pH values above 6.0.

  • Lysine: The ε-amino group has a high pKa of around 10.5. It is largely protonated and non-nucleophilic at neutral pH. Significant side reactions with lysine are more likely to occur at pH greater than 9.0.

By controlling the pH, you can favor the reaction with cysteine while minimizing modifications at histidine and lysine residues.[4]

Q4: How does the stability of a bromo-PEG linkage compare to a maleimide-PEG linkage?

A4: The thioether bond formed from the reaction of a bromo-PEG linker with a thiol is highly stable and considered essentially irreversible under physiological conditions. In contrast, the thiosuccinimide linkage formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation. Bromoacetamide-based linkers, therefore, offer superior stability against exchange reactions with other thiols present in biological systems.[1]

Q5: Can the bromo-PEG linker hydrolyze in my reaction buffer?

A5: Yes, hydrolysis of the bromo group to a hydroxyl group is a potential side reaction in aqueous buffers. Primary alkyl bromides are susceptible to hydrolysis, which can occur via both SN1 and SN2 mechanisms, and the rate can be influenced by pH and temperature.[5] This hydrolysis converts the reactive bromo-PEG linker into an inert hydroxy-PEG, which will not participate in the conjugation reaction.

Troubleshooting Guide

Problem 1: Low Conjugation Yield

Possible Cause Suggested Solution
Degraded Bromo-PEG Linker Bromo-PEG linkers can be sensitive to moisture and hydrolysis. Store the reagent at -20°C under desiccated conditions. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them promptly.
Suboptimal pH The reaction pH is critical for efficient conjugation to thiols. Ensure the pH of your reaction buffer is in the optimal range of 7.0-8.5 for cysteine modification. Verify the pH of your buffer immediately before starting the reaction.
Insufficient Molar Excess of Linker To drive the reaction to completion, a molar excess of the bromo-PEG linker over the target nucleophile is often required. A starting point of a 10- to 20-fold molar excess is recommended, but this should be optimized for your specific system.
Short Reaction Time or Low Temperature The conjugation reaction may not have reached completion. Increase the incubation time or consider performing the reaction at room temperature instead of 4°C if your protein is stable at the higher temperature. Monitor the reaction progress over time to determine the optimal duration.
Presence of Competing Nucleophiles in the Buffer Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your target molecule for the bromo-PEG linker. Use non-nucleophilic buffers such as phosphate, HEPES, or borate.

Problem 2: Non-specific or Multiple Conjugations (e.g., modification of non-cysteine residues, di- or multi-PEGylation)

Possible Cause Suggested Solution
pH is too High A high pH (>8.5) will deprotonate the side chains of lysine and increase the nucleophilicity of histidine, leading to off-target modifications. Lower the pH to a range of 7.0-7.5 to increase selectivity for cysteine.
High Molar Excess of Linker Using a large molar excess of the bromo-PEG linker increases the probability of reactions with less reactive, non-target nucleophiles. Reduce the molar ratio of the linker to the protein.
Prolonged Reaction Time Extended reaction times can lead to the accumulation of side products from reactions with less nucleophilic sites. Optimize the reaction time by monitoring the formation of the desired product and stopping the reaction once it has plateaued.
Surface Accessibility of Nucleophilic Residues Multiple cysteine, histidine, or lysine residues on the protein surface may be accessible to the linker. If site-specific, mono-conjugation is desired and multiple reactive sites are available, protein engineering to remove excess reactive residues may be necessary.

Data Presentation

The selectivity of bromoacetyl groups for different amino acid side chains is highly dependent on the pH of the reaction. The following table summarizes the relative reactivity of nucleophiles with bromoacetyl groups under different pH conditions.

Nucleophile (Amino Acid)pKa of Side ChainRelative Reactivity at pH 7.4Comments
Thiol (Cysteine)~8.3 - 8.6HighThe deprotonated thiolate is a strong nucleophile. Optimal reaction pH is 7.0-8.5.[4]
Imidazole (Histidine)~6.0ModerateReactivity increases as the pH surpasses the pKa of the imidazole ring.[4]
α-Amino (N-terminus)~7.6 - 8.0Low to ModerateCan react, especially if the N-terminus is highly accessible.
ε-Amino (Lysine)~10.5LowLargely protonated and non-nucleophilic at this pH. Reactivity increases significantly at pH > 9.0.[4]
Thioether (Methionine)N/AVery LowA weak nucleophile; generally not a significant concern for side reactions under controlled conditions.

Note: This table provides a qualitative comparison. Actual reaction rates will depend on the specific protein, buffer conditions, temperature, and steric accessibility of the residues.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with Bromo-PEG Linker
  • Protein Preparation:

    • Dissolve the protein to be conjugated in a thiol- and amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent by buffer exchange using a desalting column or dialysis.

  • Bromo-PEG Linker Preparation:

    • Immediately before use, dissolve the bromo-PEG linker in an anhydrous solvent such as DMSO or DMF to prepare a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the bromo-PEG linker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-cysteine, to a final concentration of 20-50 mM to consume any unreacted bromo-PEG linker. Incubate for 30 minutes.

  • Purification:

    • Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • If separation of different PEGylated species (e.g., mono- vs. di-PEGylated) is required, ion-exchange chromatography (IEX) can be employed.

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE, which will show an increase in the apparent molecular weight of the PEGylated protein.

    • Use mass spectrometry (MALDI-TOF or ESI-MS) to determine the exact mass of the conjugate and confirm the degree of PEGylation.

    • HPLC (SEC, IEX, or RP-HPLC) can be used to assess the purity of the final product.[6]

Protocol 2: Analysis of Side Products by Mass Spectrometry
  • Sample Preparation:

    • After the conjugation reaction, desalt the sample to remove non-volatile buffer components.

    • The sample can be analyzed intact or digested with a protease (e.g., trypsin) for peptide mapping.

  • Intact Mass Analysis:

    • Use ESI-MS or MALDI-TOF MS to analyze the intact protein conjugate.

    • The mass of the conjugated protein will increase by the mass of the attached PEG linker. Multiple additions of the PEG linker will result in a series of peaks corresponding to mono-, di-, tri-PEGylated species, etc.

    • Unreacted protein will also be visible at its original mass.

  • Peptide Mapping Analysis:

    • Digest the conjugated protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the data for peptides with a mass modification corresponding to the mass of the PEG linker.

    • The MS/MS fragmentation data can be used to pinpoint the exact amino acid residue that has been modified, allowing for the identification of both the intended conjugation site (cysteine) and any off-target modification sites (histidine, lysine, etc.).

Visualizations

Reaction_Pathway Bromo_PEG Bromo-PEG Linker Conjugate Protein-S-PEG (Desired Product) Bromo_PEG->Conjugate pH 7.0-8.5 (Fast) Side_Product_His Protein-Im-PEG (Side Product) Bromo_PEG->Side_Product_His pH > 6.0 (Moderate) Side_Product_Lys Protein-NH-PEG (Side Product) Bromo_PEG->Side_Product_Lys pH > 9.0 (Slow at neutral pH) Hydrolyzed_PEG Hydroxy-PEG (Inactive Linker) Bromo_PEG->Hydrolyzed_PEG Aqueous Buffer Protein_SH Protein-SH (Cysteine) Protein_SH->Conjugate Protein_Im Protein-Im (Histidine) Protein_Im->Side_Product_His Protein_NH2 Protein-NH2 (Lysine) Protein_NH2->Side_Product_Lys H2O H₂O (Hydrolysis) H2O->Hydrolyzed_PEG Troubleshooting_Workflow Start Low Conjugation Yield or Non-specific Conjugation Check_Reagents Check Reagent Quality (Bromo-PEG, Protein) Start->Check_Reagents Check_Reagents->Start Degraded Reagents Check_pH Verify Reaction pH Check_Reagents->Check_pH Reagents OK Check_pH->Start Incorrect pH Optimize_Ratio Optimize Molar Ratio (Linker:Protein) Check_pH->Optimize_Ratio pH Correct Optimize_Ratio->Start Suboptimal Ratio Optimize_Time_Temp Optimize Reaction Time and Temperature Optimize_Ratio->Optimize_Time_Temp Ratio Optimized Analyze_Purity Analyze Product Purity (SDS-PAGE, MS, HPLC) Optimize_Time_Temp->Analyze_Purity Time/Temp Optimized Analyze_Purity->Start Impure Product Success Successful Conjugation Analyze_Purity->Success Pure Product

References

Technical Support Center: Optimizing Reactions with Bromo-PEG2-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for reactions involving Bromo-PEG2-acetic acid. This bifunctional linker has a bromoacetyl group for selective alkylation of thiols and amines, and a terminal carboxylic acid for amide bond formation. Proper pH control is critical for achieving high yields and specific conjugations.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

A1: this compound has two reactive functional groups:

  • Bromoacetyl group: This is an electrophilic group that reacts with nucleophiles, primarily the thiol (sulfhydryl) groups of cysteine residues and, to a lesser extent, the amino groups of lysine (B10760008) residues and the imidazole (B134444) group of histidine.

  • Carboxylic acid group: This group can be activated to form a stable amide bond with primary amino groups (e.g., the N-terminus of a protein or the side chain of lysine).

Q2: What is the optimal pH for reacting the bromoacetyl group with thiols (cysteines)?

A2: The optimal pH for reacting the bromoacetyl group with thiols is typically in the range of pH 7.5-9.0 . The reactivity of the thiol group is dependent on its deprotonation to the more nucleophilic thiolate anion. Since the pKa of the cysteine thiol group is around 8.3, a pH above this value will favor the formation of the thiolate and increase the reaction rate. However, at higher pH, the risk of side reactions with other nucleophiles like amines increases.

Q3: How can I achieve selective reaction with thiols over amines?

A3: To favor reaction with thiols over amines, the pH should be carefully controlled. At a pH of around 7.0-7.5 , the thiol group is sufficiently nucleophilic to react with the bromoacetyl group, while the amino groups of lysines (pKa ~10.5) are predominantly protonated and thus less reactive. This pH range provides a good balance for selective thiol modification.

Q4: What is the recommended pH for reacting the bromoacetyl group with amines (lysines)?

A4: To target the amino groups of lysines, a higher pH of >9.0 is generally required. At this pH, a significant portion of the ε-amino groups will be deprotonated and available for nucleophilic attack on the bromoacetyl group. However, be aware of the potential for reactions with other nucleophiles and the stability of your molecule at this higher pH.

Q5: How do I activate the carboxylic acid group of this compound for reaction with an amine?

A5: The carboxylic acid is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process is most efficient when the pH is controlled for each step.

Q6: What is the optimal pH for the EDC/NHS activation of the carboxylic acid?

A6: The activation of the carboxyl group with EDC/NHS is most efficient in a slightly acidic environment, typically at pH 4.5-6.0 [1]. MES buffer is a common choice for this step as it does not contain competing nucleophiles.

Q7: What is the optimal pH for the subsequent coupling of the activated carboxylic acid to an amine?

A7: The reaction of the NHS-activated ester with a primary amine is most efficient at a pH of 7.0-8.5 [1]. At this pH, the primary amine is sufficiently deprotonated to act as a strong nucleophile. A common strategy is to perform the activation at a lower pH and then raise the pH for the coupling step.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Thiol Conjugate Suboptimal pH: The pH is too low, resulting in a low concentration of the reactive thiolate anion.Increase the reaction pH to 7.5-8.5. Use a buffer such as phosphate (B84403) or HEPES.
Oxidation of Thiols: Thiols can oxidize to form disulfides, which are unreactive with bromoacetyl groups.Degas buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of a reducing agent like TCEP, but be mindful of its potential to react with the bromoacetyl group.
Lack of Selectivity (Reaction with Amines) pH is too high: A high pH deprotonates amino groups, increasing their nucleophilicity and reactivity towards the bromoacetyl group.Lower the reaction pH to 7.0-7.5 to favor thiol reactivity while keeping amines protonated.
Low Yield of Amide Conjugate (from Carboxylic Acid) Inefficient Carboxylic Acid Activation: The pH during the EDC/NHS activation step was not optimal.Perform the activation step in a buffer at pH 4.5-6.0, such as MES buffer[1].
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.Prepare EDC and NHS solutions fresh. Proceed with the amine coupling step immediately after the activation step.
Suboptimal pH for Amine Coupling: The pH during the coupling step was too low, resulting in protonated and unreactive amines.After the activation step, adjust the pH of the reaction mixture to 7.2-8.0 using a non-amine buffer like phosphate buffer[1].
Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates can compete with the intended reaction.Use non-amine, non-carboxylate buffers for the activation and coupling steps. MES and phosphate buffers are good choices for their respective pH ranges[1].
Side Product Formation Reaction with other nucleophiles: Histidine's imidazole ring can also react with the bromoacetyl group, especially at a pH close to its pKa (~6.0).Careful control of pH can help minimize this side reaction. If targeting thiols, a pH of 7.5-8.5 will generally favor reaction with the more nucleophilic thiolate.

Data Presentation

Table 1: pH-Dependent Reactivity of the Bromoacetyl Group with Amino Acid Residues

NucleophileTarget ResidueOptimal pH RangeReactivityNotes
ThiolCysteine7.5 - 9.0HighReaction rate increases with pH as the thiol is deprotonated to the more reactive thiolate.[2][3][4]
AminoLysine> 9.0ModerateReactivity is low at physiological pH due to the high pKa of the amino group.[2]
ImidazoleHistidine~ 6.0 - 7.0ModerateReactivity is pH-dependent and generally lower than that of thiols.

Table 2: Recommended pH for Two-Step EDC/NHS Coupling of Carboxylic Acid

Reaction Step Optimal pH Range Recommended Buffer
1. Activation of Carboxylic Acid 4.5 - 6.050 mM MES buffer[1][5]
2. Coupling to Primary Amine 7.0 - 8.5Phosphate-buffered saline (PBS) or 100 mM phosphate buffer[1][5]

Experimental Protocols

Protocol 1: Conjugation to a Thiol-Containing Protein
  • Protein Preparation: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • This compound Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), to a final concentration of 10-50 mM.

  • Purification: Remove the excess unreacted PEG reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Two-Step Conjugation via the Carboxylic Acid Group
  • Activation of this compound:

    • Dissolve this compound in an activation buffer (e.g., 50 mM MES, pH 6.0).

    • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Coupling to an Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a coupling buffer (e.g., PBS, pH 7.4).

    • Add the activated this compound solution to the amine-containing molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Purify the conjugate using an appropriate method such as SEC, ion-exchange chromatography, or dialysis.

Mandatory Visualizations

experimental_workflow_thiol cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein in Degassed Buffer (pH 7.5) Mix Mix Protein and PEG Reagent Protein_Prep->Mix PEG_Prep Prepare this compound Stock Solution PEG_Prep->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify

Caption: Experimental workflow for thiol conjugation.

experimental_workflow_amine cluster_activation Activation Step cluster_coupling Coupling Step cluster_post_reaction Post-Reaction Prepare_PEG Dissolve this compound in MES Buffer (pH 6.0) Activate Add EDC/NHS Incubate 15-30 min Prepare_PEG->Activate Couple Mix Activated PEG and Amine-Molecule Activate->Couple Prepare_Protein Prepare Amine-Molecule in PBS (pH 7.4) Prepare_Protein->Couple Incubate_Couple Incubate (2h RT or O/N 4°C) Couple->Incubate_Couple Quench Quench Reaction Incubate_Couple->Quench Purify Purify Conjugate Quench->Purify

Caption: Two-step workflow for amine conjugation.

ph_optimization_logic cluster_bromoacetyl Bromoacetyl Group Reactions cluster_acid Carboxylic Acid Group Reactions Start Goal: Conjugate this compound Thiol Target Thiol (Cysteine)? Start->Thiol Amine_Bromo Target Amine (Lysine)? Start->Amine_Bromo Amine_Acid Target Amine? Start->Amine_Acid pH_Thiol_High Use pH 7.5-9.0 (High Reactivity) Thiol->pH_Thiol_High Thiol->pH_Thiol_High Yes pH_Thiol_Selective Use pH 7.0-7.5 (Selective over Amines) Thiol->pH_Thiol_Selective Thiol->pH_Thiol_Selective Yes, with selectivity pH_Amine_Bromo Use pH > 9.0 Amine_Bromo->pH_Amine_Bromo Amine_Bromo->pH_Amine_Bromo Yes Two_Step Use Two-Step Protocol Amine_Acid->Two_Step Amine_Acid->Two_Step Yes Activation_pH 1. Activation at pH 4.5-6.0 Two_Step->Activation_pH Two_Step->Activation_pH Coupling_pH 2. Coupling at pH 7.0-8.5 Two_Step->Coupling_pH Two_Step->Coupling_pH

References

Technical Support Center: PROTAC Synthesis with Acidic PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate acidic polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction between the acidic PEG linker and my amine-containing ligand has a very low yield. What are the common causes and solutions?

A1: Low yield in the initial coupling step is a frequent issue. Several factors related to the acidic linker can be responsible:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species (like an active ester) to efficiently react with the amine. If the activation is incomplete, the yield will be low.

    • Solution: Ensure you are using an appropriate excess of coupling reagent and activator (e.e., 1.2-1.5 equivalents). Popular and effective coupling systems include HATU/DIPEA and HBTU/DIPEA.[1]

  • Side Reactions: Carbodiimide reagents like EDC or DCC can sometimes lead to the formation of N-acylurea byproducts, which consumes the activated acid and complicates purification.

    • Solution: Switch to a uronium/aminium-based coupling reagent like HATU, which is known for high efficiency and fewer side reactions in complex syntheses.[2]

  • Steric Hindrance: If either the amine-containing ligand or the PEG linker is sterically bulky near the reaction site, the coupling efficiency can be significantly reduced.

    • Solution: Increase the reaction time and/or temperature (e.g., from room temperature to 40-50 °C). Be sure to monitor the reaction for potential degradation of starting materials at higher temperatures.

  • Incorrect Stoichiometry or Base: An incorrect amount of base (like DIPEA) can be detrimental. Too little base will not sufficiently deprotonate the amine, while a large excess can cause racemization or degradation.

    • Solution: Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are recommended. The base neutralizes the HCl or HOBt salts from the amine starting material and the acidic byproducts formed during the reaction.

Q2: I have successfully coupled my first ligand to the acidic PEG linker, but now I'm having trouble with the second coupling step. Does the free carboxylic acid interfere?

A2: Yes, the free carboxylic acid from the PEG linker can interfere with subsequent reactions, depending on the chemistry you are employing for the second coupling.

  • Interference with Base-Catalyzed Reactions: The acidic proton can neutralize bases required for other reactions.

  • Solubility Issues: The presence of a charged carboxylate group can significantly alter the solubility profile of your PROTAC intermediate, sometimes causing it to precipitate from common organic solvents like DCM or DMF, thereby stalling the reaction.[3]

    • Solution: If solubility is an issue, try different solvent systems or solvent mixtures (e.g., DMF/DMSO). If the problem persists, consider using a protecting group for the carboxylic acid.

Q3: Should I use a protecting group for the carboxylic acid on my PEG linker?

A3: The use of a protecting group depends on your synthetic route.

  • When to Use a Protecting Group: If your synthesis involves base-sensitive steps, or if you are building the PROTAC on a solid support, protecting the acid as an ester (e.g., tert-butyl or benzyl (B1604629) ester) is highly recommended.[4] This prevents the acid from interfering with other reactions. The protecting group is then removed in a final step.

  • When It Might Be Avoided: For a straightforward two-step solution-phase synthesis where both steps are amide couplings, you can often proceed without a protecting group. Synthesize the mono-Boc-protected amine-PEG-acid linker first, couple it to one ligand, deprotect the Boc group, and then couple the newly freed amine to the second ligand's carboxylic acid.

Q4: My final PROTAC with an acidic PEG linker is difficult to purify using reverse-phase HPLC. I'm seeing poor peak shape and inconsistent retention times. What can I do?

A4: The free carboxylic acid is often the cause of purification challenges due to its ability to interact with the stationary phase and its variable protonation state.

  • Mobile Phase pH: The pH of your mobile phase is critical. At intermediate pH values, the carboxylic acid will be partially ionized, leading to peak tailing.

    • Solution: Use a mobile phase additive that ensures the carboxylic acid is either fully protonated (acidic) or fully deprotonated (basic). For most C18 columns, using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in both water and acetonitrile (B52724) is standard. TFA often improves peak shape for acidic compounds by acting as an ion-pairing agent.

  • Chelation with Metal Ions: If your column hardware is made of stainless steel, the free carboxylate can chelate metal ions, leading to peak tailing.

    • Solution: If you suspect this is an issue, using a column with PEEK hardware or flushing the system with a chelating agent like EDTA can help.

  • Hydrophobicity: The PEG component makes the molecule hydrophilic, while the ligands are often hydrophobic. This amphiphilic nature can lead to complex interactions with the stationary phase.

    • Solution: Experiment with different gradients. A shallower gradient may be needed to resolve your PROTAC from closely related impurities. Also, consider a different stationary phase, such as one with a phenyl-hexyl or embedded polar group chemistry, which can offer different selectivity for complex molecules like PROTACs.

Q5: How does the acidic PEG linker affect the final PROTAC's properties, like cell permeability and solubility?

A5: The acidic PEG linker has a significant impact on the physicochemical properties of the final PROTAC.

  • Solubility: The presence of an ionizable carboxylic acid group generally increases the aqueous solubility of the PROTAC, especially at physiological pH where it will be deprotonated.[3][5] This can be a major advantage, as many PROTACs suffer from poor solubility.

  • Cell Permeability: The effect on permeability is more complex. While PEG linkers can adopt folded conformations that shield polar surface area and aid permeability, a charged carboxylate group at physiological pH can hinder passive diffusion across the cell membrane.[6] However, some studies suggest that introducing a strong acid may interfere with P-gp efflux pumps, potentially increasing intracellular concentration.[6] The final permeability is a balance between these competing effects and often needs to be determined empirically.

Quantitative Data Summary

The efficiency of PROTAC synthesis and the final properties are highly dependent on the choice of reagents and linker composition. The following tables provide illustrative data compiled from literature to highlight these dependencies.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivatorTypical Yield RangeKey AdvantagesCommon Issues
HATUDIPEA70-95%High efficiency, low racemization, fast reaction times.[2]Higher cost.
HBTUDIPEA60-90%Good efficiency, widely used.[2]Can cause racemization, potential for side reactions.
EDCHOBt/DMAP40-80%Water-soluble byproducts, good for aqueous media.Formation of N-acylurea byproduct, lower efficiency.[2]
T3P®Pyridine60-85%High purity of products, byproducts are water-soluble.Requires careful handling (corrosive).

Table 2: Impact of Linker Composition on PROTAC Properties (Illustrative Data)

PROTAC LinkerLogP (Calculated)Aqueous SolubilityCaco-2 Permeability (Papp, 10⁻⁶ cm/s)
C8 Alkyl Chain5.5Low~0.5
PEG4 Chain4.2Moderate~0.8
PEG4-COOH (Acidic)3.8High~0.3
PEG8-COOH (Acidic)3.1Very High~0.1

Note: Data are representative examples. Actual values are highly dependent on the specific warhead and E3 ligase ligand.

Experimental Protocols

Protocol 1: General Amide Coupling of an Acidic PEG Linker to an Amine-Containing Ligand

This protocol describes the coupling of a ligand containing a primary or secondary amine (Ligand-NH₂) to a commercially available bifunctional linker like HOOC-PEGn-NHBoc.

  • Reagents and Materials:

    • Ligand-NH₂ (1.0 eq)

    • HOOC-PEGn-NHBoc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Standard workup and purification supplies (Ethyl Acetate (B1210297), brine, Na₂SO₄, silica (B1680970) gel)

  • Procedure:

    • Dissolve Ligand-NH₂ (1.0 eq) and HOOC-PEGn-NHBoc (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution to the reaction mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by LC-MS until the Ligand-NH₂ is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (Ligand-NH-CO-PEGn-NHBoc) by flash column chromatography.

Protocol 2: Boc Deprotection and Second Amide Coupling

This protocol describes the removal of the Boc protecting group and the subsequent coupling to a second ligand containing a carboxylic acid (Ligand-COOH).

  • Boc Deprotection:

    • Dissolve the purified product from Protocol 1 in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (20-30% v/v) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

  • Second Coupling:

    • Dissolve the crude amine-TFA salt (1.0 eq) and Ligand-COOH (1.1 eq) in anhydrous DMF.

    • Follow steps 2-9 from Protocol 1 to perform the second amide coupling, adjusting stoichiometry as needed based on the purity of the amine-TFA salt.

    • Purify the final PROTAC by preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Visualizations (Graphviz)

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling cluster_3 Step 4: Purification a Ligand-A (Amine) + HOOC-PEG-NHBoc b Add HATU/DIPEA in DMF a->b c Ligand-A-PEG-NHBoc b->c d Add TFA/DCM c->d e Ligand-A-PEG-NH3+TFA- d->e g Add HATU/DIPEA in DMF e->g f Ligand-B (Acid) f->g h Final PROTAC g->h i Prep HPLC (C18, H2O/ACN + 0.1% TFA) h->i j Pure PROTAC i->j

Caption: A standard workflow for PROTAC synthesis using a bifunctional acidic PEG linker.

G cluster_lcms LC-MS Analysis cluster_solutions1 Troubleshooting: Reaction Conditions cluster_solutions2 Troubleshooting: Reagent Choice start Low Reaction Yield check_sm Starting Material Consumed? start->check_sm check_side Side Products Observed? check_sm->check_side Yes sol1 Increase Reaction Time/ Temperature check_sm->sol1 No sol4 Switch to HATU/COMU check_side->sol4 Yes (e.g., N-acylurea) sol5 Purify Starting Materials check_side->sol5 No (Complex Mixture) sol2 Increase Equivalents of Coupling Reagent sol1->sol2 sol3 Check Reagent Quality sol2->sol3 G cluster_low_ph Low pH (e.g., with 0.1% TFA) cluster_high_ph High pH (e.g., with NH4HCO3) cluster_mid_ph Intermediate pH (e.g., with H2O only) node_low PROTAC-COOH Fully Protonated (Neutral Charge) Interaction with C18: Stronger (more hydrophobic) Retention: Longer Peak Shape: Sharp node_high PROTAC-COO- Fully Deprotonated (Negative Charge) Interaction with C18: Weaker (more polar) Retention: Shorter Peak Shape: Sharp node_mid PROTAC-COOH / PROTAC-COO- Mixture of Protonation States Interaction with C18: Inconsistent Retention: Variable Peak Shape: Broad/Tailing node_mid->node_low Optimize Mobile Phase node_mid->node_high Optimize Mobile Phase

References

Technical Support Center: Hydrolysis of Bromo-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation applications. This guide provides detailed troubleshooting advice and frequently asked questions regarding the hydrolysis of bromo-polyethylene glycol (PEG) linkers, a critical side reaction that can impact the efficiency and outcome of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is bromo-peg linker hydrolysis and why is it a significant problem?

A: Bromo-PEG linker hydrolysis is an undesirable side reaction where the reactive bromoacetamide or bromoacetyl group on the linker reacts with water. In this reaction, the bromine atom is replaced by a hydroxyl group (-OH). This process deactivates the linker, rendering it incapable of reacting with the intended thiol group (-SH) on a biomolecule, such as a cysteine residue on an antibody.[1]

The primary consequences of linker hydrolysis are:

  • Reduced Conjugation Efficiency: A hydrolyzed linker cannot participate in the desired bioconjugation reaction, leading to a lower yield of the final conjugate.

  • Inaccurate Drug-to-Antibody Ratio (DAR): Since a fraction of the linker becomes inactive, the final DAR will be lower than theoretically expected, which can compromise the therapeutic efficacy of an antibody-drug conjugate (ADC).[2]

  • Complex Purification: The hydrolyzed linker by-product introduces an additional impurity into the reaction mixture that must be removed during downstream purification.

cluster_main Mechanism of Bromo-PEG Linker Hydrolysis ActiveLinker Active Linker R-PEG-C(O)CH₂-Br InactiveLinker Inactive By-product R-PEG-C(O)CH₂-OH ActiveLinker->InactiveLinker Hydrolysis Water H₂O (Water/Hydroxide) Water->InactiveLinker HBr HBr

Caption: The hydrolysis reaction converts the active bromo-linker to an inactive alcohol.

Q2: My final product shows a low Drug-to-Antibody Ratio (DAR). Could linker hydrolysis be the cause?

A: Yes, a lower-than-expected DAR is one of the most common symptoms of premature linker hydrolysis.[2][3] If a significant portion of your bromo-peg linker hydrolyzes in the stock solution or during the conjugation reaction, there is simply less active reagent available to attach to the target biomolecule. This directly results in fewer drug or payload molecules being conjugated per antibody, leading to a low DAR and a heterogeneous product mixture. It is crucial to verify linker activity and optimize reaction conditions to minimize this effect.

Start Low DAR Observed CheckLinker Was linker pre-dissolved in aqueous buffer and stored? Start->CheckLinker CheckpH Was reaction pH > 8.0? CheckLinker->CheckpH No CauseHydrolysis High Probability of Linker Hydrolysis CheckLinker->CauseHydrolysis Yes CheckBuffer Does buffer contain nucleophiles (e.g., Tris)? CheckpH->CheckBuffer No CheckpH->CauseHydrolysis Yes CheckPurity Confirm linker purity with fresh stock CheckBuffer->CheckPurity No CauseCompetition Buffer Interference/ Linker Inactivation CheckBuffer->CauseCompetition Yes Solution1 Action: Prepare linker fresh in non-aqueous solvent (DMSO) and add last. CauseHydrolysis->Solution1 Solution2 Action: Optimize pH to 7.0-7.5 to balance thiol reactivity and linker stability. CauseHydrolysis->Solution2 Solution3 Action: Switch to non-nucleophilic buffer (PBS, HEPES). CauseCompetition->Solution3 A Prepare fresh linker stock in anhydrous DMSO B Add linker to aqueous buffer (pH, Temp) to start T=0 A->B C Incubate reaction mixture at constant temperature B->C D Withdraw and quench aliquots at defined time points (e.g., 0, 1, 4, 8h) C->D E Analyze all samples by RP-HPLC D->E F Integrate peak area of active linker vs. time E->F G Calculate rate constant (k) and half-life (t½) F->G

References

Preventing dimerization in Bromo-PEG2-acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dimerization and other unwanted side reactions when using Bromo-PEG2-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional crosslinker commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It contains two reactive functional groups:

  • A bromoacetyl group: This is an electrophilic group that readily reacts with nucleophiles.

  • A carboxylic acid group: This group can be activated to react with primary amines to form a stable amide bond.[3]

Q2: What is dimerization in the context of this compound reactions?

Dimerization is an unwanted side reaction where two molecules of this compound react with each other. This can occur through an intermolecular reaction where the deprotonated carboxylate (nucleophile) of one molecule attacks the electrophilic carbon of the bromoacetyl group of another molecule, forming an ester linkage and creating a dimer.

Q3: What are the main factors that contribute to dimerization?

Several factors can promote the unwanted dimerization of this compound:

  • High pH: A basic environment (pH > 8) will deprotonate the carboxylic acid, increasing its nucleophilicity and making it more likely to react with the bromoacetyl group.[4]

  • High Concentration: Higher concentrations of the this compound increase the probability of intermolecular collisions and, therefore, the rate of dimerization.

  • Elevated Temperature: Higher reaction temperatures can increase the rate of all reactions, including the undesired dimerization.

Troubleshooting Guide: Preventing Dimerization

This guide provides systematic steps to troubleshoot and prevent the dimerization of this compound during your experiments.

Issue 1: Significant dimer formation is observed during the reaction.

Logical Workflow for Troubleshooting Dimerization

cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Outcome Start Dimer Formation Observed pH Optimize Reaction pH (pH 7.0-7.5 for thiols, pH > 7.5 for amines) Start->pH Initial Check Concentration Reduce Reagent Concentration pH->Concentration If dimerization persists Order Optimize Order of Addition Concentration->Order If dimerization persists Temp Lower Reaction Temperature Order->Temp If dimerization persists Time Reduce Reaction Time Temp->Time Fine-tuning End Dimerization Minimized Time->End

Caption: A logical workflow for troubleshooting dimerization.

Troubleshooting Steps:

  • Optimize Reaction pH: The pH of the reaction is critical. The reactivity of the bromoacetyl group with different nucleophiles is pH-dependent.

    • For reactions with thiols: Maintain a pH between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently with the bromoacetyl group, while the carboxylate is less likely to be fully deprotonated and act as a competing nucleophile.[5][6]

    • For reactions with amines: The amino group needs to be deprotonated to be nucleophilic. This typically requires a pH above 7.5. To minimize dimerization, use the lowest pH that still allows for an acceptable rate of reaction with the target amine.[4]

  • Control Reagent Concentration:

    • Use the lowest practical concentration of this compound to reduce the rate of bimolecular dimerization.

    • Consider adding the this compound solution dropwise to the reaction mixture containing the target molecule. This maintains a low instantaneous concentration of the linker.

  • Optimize the Order of Addition:

    • If your experimental design involves activating the carboxylic acid (e.g., with EDC/NHS) for reaction with an amine, perform this activation step first and ensure the activated ester is consumed by the target amine before introducing a molecule with a free thiol that could react with the bromoacetyl group.

  • Control Temperature and Reaction Time:

    • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate with the target molecule. Room temperature is often a good starting point.

    • Monitor the reaction progress and stop it as soon as the desired product is formed to minimize the time for side reactions to occur.

Issue 2: Low yield of the desired conjugate and presence of unreacted starting materials.

This issue can be linked to dimerization, where the consumption of the this compound in the side reaction reduces the amount available to react with your target molecule.

Experimental Workflow for Conjugation

cluster_workflow Recommended Experimental Workflow Prep_Target 1. Prepare Target Molecule in appropriate buffer Prep_Linker 2. Prepare fresh solution of this compound Add_Linker 3. Add Linker dropwise to Target Molecule solution Prep_Linker->Add_Linker React 4. React at controlled pH and Temperature Add_Linker->React Monitor 5. Monitor Reaction Progress (e.g., HPLC, LC-MS) React->Monitor Quench 6. Quench Reaction (e.g., with a thiol scavenger) Monitor->Quench Purify 7. Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify

Caption: Recommended workflow for bioconjugation reactions.

Troubleshooting Steps:

  • Confirm the Reactivity of Your Target Molecule: Ensure that the nucleophilic group on your target molecule is accessible and reactive under the chosen reaction conditions. For proteins, this may involve ensuring that cysteine residues are reduced.

  • Use a Scavenger Resin: If excess this compound is required to drive the reaction to completion, consider using a thiol-functionalized scavenger resin at the end of the reaction to remove any unreacted linker. This simplifies purification and prevents further reactions.

Data Presentation

The following table summarizes the influence of reaction conditions on the desired conjugation versus the undesired dimerization. The values are illustrative and intended to demonstrate the expected trends.

ParameterConditionDesired Conjugation with ThiolDimerizationDesired Conjugation with Amine
pH 6.5 - 7.5HighLowLow
7.5 - 8.5HighModerateModerate to High
> 8.5HighHighHigh
Concentration LowModerateLowModerate
HighHighHighHigh
Temperature 4°CLowVery LowLow
Room TempModerateLow to ModerateModerate
> 40°CHighHighHigh

Signaling Pathways and Reaction Mechanisms

Diagram of Competing Reactions

The following diagram illustrates the desired reaction of this compound with a target nucleophile (thiol or amine) and the competing dimerization reaction.

cluster_reactants Reactants cluster_products Products BromoPEG This compound Br-CH2-CO-PEG2-COOH Conjugate Desired Conjugate R-S-CH2-CO-PEG2-COOH or R-NH-CH2-CO-PEG2-COOH BromoPEG->Conjugate Desired Reaction (with Nucleophile) Dimer Dimer Br-CH2-CO-PEG2-COO-CH2-CO-PEG2-COOH BromoPEG->Dimer Undesired Dimerization (self-reaction at high pH) Nucleophile Target Nucleophile R-SH (Thiol) or R-NH2 (Amine)

Caption: Competing reaction pathways for this compound.

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Molecule (e.g., Cysteine-containing Peptide)

  • Buffer Preparation: Prepare a reaction buffer such as phosphate-buffered saline (PBS) at pH 7.2. Degas the buffer to minimize oxidation of the thiol.

  • Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, it may need to be pre-treated with a reducing agent like TCEP, followed by removal of the reducing agent.

  • This compound Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS to determine the extent of conjugation.

  • Quenching: Once the desired level of conjugation is achieved, quench any unreacted this compound by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetylcysteine, in a 5-10 fold molar excess over the initial amount of the bromoacetyl reagent.

  • Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or preparative HPLC.

References

Technical Support Center: Purifying Pegylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of pegylated proteins and peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of pegylated biomolecules.

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of PEGylated Product Non-specific Adsorption: The PEGylated protein may be binding to the chromatography resin or membrane.- For Ion Exchange Chromatography (IEX): Modify the buffer pH or ionic strength. A step or gradient elution with increasing salt concentration can help desorb the protein. - For Size Exclusion Chromatography (SEC): Use a column with a different matrix material known for low protein binding. - For all techniques: Consider adding a non-ionic detergent at a low concentration to the buffers, but ensure it is compatible with downstream applications.
Precipitation: The PEGylated protein may be aggregating and precipitating during purification.- Optimize the buffer conditions (pH, ionic strength) to enhance the solubility of your specific PEGylated protein. - Perform purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[1]
Co-elution of Unreacted Protein and PEGylated Product Insufficient Resolution: The chosen purification method may not be able to effectively separate the native and PEGylated forms.- For SEC: Ensure the difference in hydrodynamic radii between the native and PEGylated protein is significant enough for separation. For smaller proteins or smaller PEG chains, SEC may not be effective.[2][3] - For IEX: The PEG chain can shield the surface charges of the protein, reducing the difference in binding affinity between the native and PEGylated forms.[2][] Try using a shallower gradient or a different type of IEX resin (e.g., a tentacle-type resin) to improve resolution.
High Sample Load: Overloading the chromatography column can lead to peak broadening and poor separation.- Reduce the amount of sample loaded onto the column. For SEC, the sample volume should ideally be less than 5% of the column volume.[1]
Presence of Free PEG in the Final Product Ineffective Removal Method: The purification technique may not be suitable for removing the excess, unreacted PEG.- SEC is generally effective at removing free PEG from the PEGylated protein, as the size difference is usually substantial.[][5] - Ultrafiltration/Diafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be used to remove free PEG.[6]
Broad or Tailing Peaks in Chromatography Interactions with the Stationary Phase: The PEGylated protein may be interacting with the chromatography matrix.- For SEC: Some PEGylated proteins can interact with silica-based columns. Using a column with a different stationary phase (e.g., polymer-based) or modifying the mobile phase with additives like ethanol (B145695) can help.[7] - For IEX and HIC: Optimize the buffer conditions (pH, salt concentration) to minimize non-ideal interactions.
Inconsistent Results Between Batches Variability in PEGylation Reaction: The degree of PEGylation may differ from one reaction batch to another.- Carefully control the reaction conditions (e.g., molar ratio of PEG to protein, pH, temperature, and reaction time) to ensure consistent PEGylation.[8] - Characterize the crude reaction mixture before purification to understand the distribution of PEGylated species.
Protein Aggregation After Purification Harsh Elution Conditions: The conditions used to elute the PEGylated protein from the chromatography column may induce aggregation.- For IEX: Avoid using very low or high pH for elution. A salt gradient is generally milder. - For HIC: Use the lowest possible salt concentration for elution. - Immediately neutralize the pH or exchange the buffer of the eluted fractions to a formulation buffer that promotes stability.
Difficulty in Quantifying Protein Concentration Interference from PEG: The presence of PEG can interfere with common protein quantification assays.- The Bradford assay is known to be significantly affected by the presence of PEG.[9][10][11] - The BCA assay is generally more reliable in the presence of PEG, but some interference can still occur.[10] It is advisable to dilute the sample to minimize the PEG concentration.[10] - UV absorbance at 280 nm can be used if the PEG reagent does not absorb at this wavelength. However, the extinction coefficient of the PEGylated protein may differ from the native protein.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my PEGylated protein?

The initial and often most effective step is Size Exclusion Chromatography (SEC).[] It efficiently separates the larger PEGylated protein from smaller molecules like unreacted PEG and reaction byproducts.[][5]

Q2: How can I separate mono-PEGylated from multi-PEGylated proteins?

Ion Exchange Chromatography (IEX) is the most common and effective method for this separation.[] The addition of each PEG chain shields the protein's surface charge to a different extent, allowing for separation based on the degree of PEGylation.[2]

Q3: Is Hydrophobic Interaction Chromatography (HIC) suitable for purifying PEGylated proteins?

While not as widely used as SEC or IEX, HIC can be a useful secondary purification step.[] It separates molecules based on hydrophobicity, and PEGylation can alter the protein's surface hydrophobicity. It can be particularly helpful for polishing after an initial IEX step.[8]

Q4: Can I use Reversed-Phase Chromatography (RPC) for my PEGylated peptide?

Yes, RPC is widely used for the purification of peptides and smaller proteins and can be applied to their PEGylated forms.[] It is especially useful for analytical-scale separations and can even separate positional isomers.[2][]

Q5: My PEGylated protein is not binding to the IEX column. What should I do?

The PEG chains can shield the charges on the protein surface, leading to weaker binding to the IEX resin.[2] Ensure your starting buffer has a low ionic strength and a pH that maximizes the charge of your protein. You may also need to try a different type of IEX resin with a higher charge density.

Q6: How do I remove unreacted PEG from my sample?

Size Exclusion Chromatography (SEC) is the preferred method for removing unreacted PEG due to the significant size difference.[][5] Alternatively, dialysis or diafiltration with an appropriate MWCO membrane can be effective.[6]

Q7: What is the best way to analyze the purity of my PEGylated protein?

A combination of techniques is recommended. SDS-PAGE will show an apparent increase in molecular weight for the PEGylated species.[6] Analytical SEC can be used to assess the presence of aggregates and unreacted protein.[7] Mass spectrometry (MALDI-TOF or ESI-MS) can confirm the molecular weight and determine the degree of PEGylation.[6]

Experimental Protocols

Size Exclusion Chromatography (SEC) Protocol for Removal of Free PEG

This protocol outlines a general procedure for separating PEGylated proteins from unreacted PEG.

  • Column Selection: Choose a SEC column with a fractionation range appropriate for your PEGylated protein. The goal is to have the PEGylated protein elute in the void or early fractions, while the free PEG is retained and elutes later.

  • Buffer Preparation: Prepare a mobile phase buffer that is optimal for the stability and solubility of your PEGylated protein (e.g., phosphate-buffered saline, pH 7.4). Filter and degas the buffer.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase buffer at a constant flow rate.

  • Sample Preparation: Filter your sample through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1]

  • Elution: Elute the sample with the mobile phase buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE or other suitable methods to identify the fractions containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure product. If necessary, concentrate the sample using ultrafiltration.

Ion Exchange Chromatography (IEX) Protocol for Separating PEGylation Species

This protocol provides a general framework for separating native, mono-PEGylated, and multi-PEGylated proteins.

  • Resin Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of your native protein.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): Prepare a low ionic strength buffer at a pH where your protein of interest is charged and will bind to the resin.

    • Elution Buffer (Buffer B): Prepare the same buffer as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).

  • System Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.

  • Sample Preparation: Exchange the buffer of your sample to the Binding Buffer using dialysis or a desalting column.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound molecules.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The different PEGylated species should elute at different salt concentrations.

  • Fraction Collection: Collect fractions throughout the gradient elution.

  • Analysis: Analyze the fractions by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.

Data Presentation

Table 1: Comparison of Common Chromatographic Techniques for PEGylated Protein Purification

FeatureSize Exclusion (SEC)Ion Exchange (IEX)Hydrophobic Interaction (HIC)Reversed-Phase (RPC)
Primary Separation Principle Hydrodynamic Radius (Size)Net Surface ChargeSurface HydrophobicityHydrophobicity
Primary Application Removal of free PEG, buffer exchangeSeparation of different PEGylation states (mono-, di-, etc.)Polishing step, aggregate removalAnalytical separation, peptide purification
Resolution of PEGylated Species Low to ModerateHighModerateHigh
Separation of Positional Isomers NoPossible (analytical scale)[2][]UnlikelyPossible (analytical scale)[2][]
Sample Loading Capacity LowHighModerateLow to Moderate
Common Issues Poor resolution for similar-sized species, potential for non-specific interactions.[5][7]PEG shielding of charges can reduce binding and resolution.[2]Low capacity, poor resolution between adjacent peaks.[]Can cause protein denaturation, requires organic solvents.
Scale Analytical and PreparativeAnalytical and PreparativeAnalytical and PreparativePrimarily Analytical

Mandatory Visualizations

G General Workflow for PEGylated Protein Purification cluster_0 PEGylation Reaction cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Polishing (Optional) cluster_4 Final Product Reaction Protein + Activated PEG SEC Size Exclusion Chromatography (Remove Free PEG) Reaction->SEC Crude Reaction Mixture IEX Ion Exchange Chromatography (Separate PEGylation States) SEC->IEX PEGylated Protein Pool HIC Hydrophobic Interaction Chromatography IEX->HIC Desired PEGylated Species PureProduct Purified PEGylated Protein IEX->PureProduct If HIC is not needed HIC->PureProduct

Caption: A typical multi-step workflow for purifying PEGylated proteins.

G Troubleshooting Low Recovery of PEGylated Protein Start Low Recovery Observed CheckBinding Is the protein binding too strongly? Start->CheckBinding CheckPrecipitation Is the protein precipitating? Start->CheckPrecipitation OptimizeBuffer Optimize Buffer Conditions (pH, Ionic Strength) CheckBinding->OptimizeBuffer Yes ChangeMatrix Change Column Matrix/ Membrane Material CheckBinding->ChangeMatrix Yes AddSolubilizers Add Solubilizing Agents/ Modify Buffer CheckPrecipitation->AddSolubilizers Yes LowerTemp Perform Purification at 4°C CheckPrecipitation->LowerTemp Yes End Improved Recovery OptimizeBuffer->End ChangeMatrix->End AddSolubilizers->End LowerTemp->End

Caption: A decision tree for troubleshooting low recovery issues.

References

Technical Support Center: PROTAC Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the in-source fragmentation of Proteolysis Targeting Chimeras (PROTACs) during mass spectrometry analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS analysis of PROTACs.

Q1: I am observing significant fragmentation of my PROTAC, even without applying any collision energy in the mass spectrometer. What is causing this?

A1: This phenomenon is likely due to "in-source fragmentation" (ISF) or "in-source decay" (ISD), where the PROTAC molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer. PROTACs are particularly susceptible to this due to their high molecular weight, complex structure, and the presence of labile linker moieties. The energy required for desolvation and ionization in the source can be sufficient to induce fragmentation.

Q2: My mass spectrum shows two major unexpected peaks corresponding to the warhead and the E3 ligase binder. How can I confirm these are fragments of my PROTAC?

A2: This is a classic sign of in-source fragmentation, where the PROTAC cleaves at the ether or amide bonds within the linker region. To confirm, you can:

  • Perform MS/MS on the precursor: Isolate the intact PROTAC precursor ion and perform collision-induced dissociation (CID). The resulting product ions should match the masses of the suspected in-source fragments.

  • Vary source energy: Gradually decrease the energy in the ion source (e.g., cone/fragmentor voltage). If the intensity of the suspected fragment ions decreases while the intact PROTAC ion intensity increases, this strongly suggests they are in-source fragments.

Below is a logical workflow to diagnose and mitigate this issue.

G start Observation: Unexpected low MW peaks (e.g., Warhead, E3 Binder) check1 Hypothesis: In-Source Fragmentation (ISF) start->check1 action1 Action: Gradually decrease cone/fragmentor voltage check1->action1 result1 Result: Do fragment intensities decrease & intact PROTAC increase? action1->result1 confirm Conclusion: ISF is confirmed. Proceed to optimization. result1->confirm  Yes other Conclusion: Issue may be sample purity or a different artifact. Investigate sample integrity. result1->other No action2 Action: Optimize other source parameters (e.g., Temp, Gas) confirm->action2 final Goal: Maximized intact PROTAC signal action2->final G warhead Target Protein Binder (Warhead) linker Linker warhead->linker Cleavage Site 1 frag1 Fragment 1 (Warhead + part of linker) e3_binder E3 Ligase Binder linker->e3_binder Cleavage Site 2 frag2 Fragment 2 (E3 Binder + part of linker) G prep 1. Prepare PROTAC Standard & Setup Direct Infusion initial 2. Set Initial 'Soft' MS Conditions (Low Voltage, Low Temp) prep->initial ramp_v 3. Perform Cone/Fragmentor Voltage Ramp Experiment initial->ramp_v analyze_v 4. Analyze Data: Plot Intensity vs. Voltage ramp_v->analyze_v select_v 5. Select Optimal Voltage (Max Intact / Min Fragment) analyze_v->select_v ramp_t 6. Perform Temperature Ramp Experiment (Optional) select_v->ramp_t final 8. Final Optimized Method select_v->final If temp opt. is skipped analyze_t 7. Analyze Data: Select Optimal Temperature ramp_t->analyze_t analyze_t->final

Validation & Comparative

Characterizing Bromo-PEG2-acetic Acid Conjugates: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry techniques for the characterization of biomolecules conjugated with Bromo-PEG2-acetic acid and other alternative bifunctional linkers. We will delve into expected mass shifts, fragmentation patterns, and experimental protocols, supported by predictive data and examples from related compounds.

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker that offers a bifunctional platform for bioconjugation. Its structure, featuring a bromo group for reaction with nucleophiles like thiols and a carboxylic acid for amine coupling, allows for the precise connection of molecules. Mass spectrometry is an indispensable tool for verifying the successful conjugation, determining the degree of labeling, and identifying the sites of modification.

Mass Spectrometric Profile of this compound

The analysis of this compound and its conjugates by mass spectrometry is characterized by several key features. The molecular formula of this compound is C6H11BrO4, with a monoisotopic mass of 226.9838 g/mol and an average molecular weight of 227.05 g/mol . A hallmark of bromine-containing compounds in mass spectrometry is the distinctive isotopic pattern arising from the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments, serving as a clear diagnostic marker.

Upon conjugation to a biomolecule, a mass increase corresponding to the mass of the linker minus the mass of the leaving group is expected.

Comparison with Alternative Bifunctional Linkers

The choice of a bifunctional linker is dictated by the specific application, including the desired reactivity, spacer length, and solubility. Here, we compare this compound with two common alternatives: SMCC and NHS-PEG-Maleimide.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS-PEGn-Maleimide
Reactive Ends Bromo (reacts with thiols, amines), Carboxylic Acid (reacts with amines)NHS ester (reacts with primary amines), Maleimide (B117702) (reacts with thiols)NHS ester (reacts with primary amines), Maleimide (reacts with thiols)
Spacer Arm Diethylene glycolCyclohexane (B81311)Polyethylene glycol (variable length)
Molecular Weight 227.05 g/mol 334.32 g/mol Variable depending on n
Key Mass Spec Identifier Bromine isotopic pattern (M+, M+2)Characteristic fragments of the cyclohexane and succinimide (B58015) ringsPEG-related fragment ions (repeating units of 44 Da)

Experimental Protocols

Detailed methodologies are crucial for the successful mass spectrometric analysis of bioconjugates. Below are generalized protocols for sample preparation and analysis using Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

Sample Preparation for Mass Spectrometry
  • Purification of the Conjugate: Following the conjugation reaction, it is essential to remove unreacted linker and other reagents. This can be achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), depending on the scale of the reaction and the nature of the biomolecule.

  • Buffer Exchange: The purified conjugate should be buffer-exchanged into a volatile buffer system suitable for mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. Non-volatile salts and detergents must be removed as they can suppress ionization.

  • Sample Concentration: The sample should be concentrated to an appropriate level for the mass spectrometer being used, typically in the range of 0.1 to 1 mg/mL.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique well-suited for the analysis of large biomolecules.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is typically used.

  • LC Separation: The conjugate is separated from any remaining impurities or unconjugated species using reversed-phase or size-exclusion chromatography.

  • MS Analysis: The eluent from the LC is introduced into the ESI source. For intact mass analysis, a full MS scan is performed. For fragmentation analysis (MS/MS), precursor ions of interest are selected and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI is another soft ionization technique that is particularly useful for the analysis of complex mixtures and for obtaining a rapid mass profile of a sample.

  • Matrix Selection: A suitable matrix, such as sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (for peptides and small molecules), is chosen.

  • Sample Spotting: The purified conjugate is mixed with the matrix solution and spotted onto a MALDI target plate. The mixture is allowed to air-dry, leading to the co-crystallization of the analyte and the matrix.

  • MS Analysis: The target plate is introduced into the MALDI source, and the sample is irradiated with a laser. The desorbed and ionized molecules are then analyzed by a time-of-flight (TOF) mass analyzer.

Predicted Fragmentation Pathways

Understanding the fragmentation patterns of the linker is crucial for confirming the identity of the conjugate and for peptide mapping studies to identify the site of conjugation.

This compound Conjugate Fragmentation

While specific experimental data for this compound is limited, its fragmentation can be predicted based on the behavior of its functional groups. Key fragmentation events would include:

  • Cleavage of the PEG chain: Resulting in neutral losses of ethylene (B1197577) glycol units (44 Da).

  • Loss of the bromine atom: A characteristic loss of 79/81 Da.

  • Decarboxylation: Loss of the carboxylic acid group as CO2 (44 Da).

  • Cleavage at the conjugation site: Providing information about the amino acid residue to which the linker is attached.

cluster_main Predicted Fragmentation of this compound Conjugate Conjugate Conjugate Fragment1 Loss of Br Conjugate->Fragment1 MS/MS Fragment2 Cleavage of PEG chain (-n * C2H4O) Conjugate->Fragment2 MS/MS Fragment3 Decarboxylation (-CO2) Conjugate->Fragment3 MS/MS Fragment4 Cleavage at conjugation site Conjugate->Fragment4 MS/MS

Predicted fragmentation of a this compound conjugate.
Alternative Linker Fragmentation

  • SMCC: Fragmentation typically occurs at the amide and thioether bonds formed upon conjugation, as well as within the cyclohexane ring.

  • NHS-PEG-Maleimide: Fragmentation patterns are dominated by cleavage of the PEG chain, producing a ladder of ions separated by 44 Da. The maleimide and NHS ester moieties also produce characteristic fragment ions.

Experimental Workflow for Conjugate Characterization

The overall workflow for characterizing a bioconjugate involves several key steps, from the initial conjugation to the final data analysis.

cluster_workflow Bioconjugate Characterization Workflow Start Bioconjugation Reaction Purification Purification (SEC, Dialysis) Start->Purification Intact_MS Intact Mass Analysis (ESI-MS or MALDI-TOF) Purification->Intact_MS Digestion Enzymatic Digestion (e.g., Trypsin) Purification->Digestion Data_Analysis Data Analysis and Site Identification Intact_MS->Data_Analysis Peptide_Mapping Peptide Mapping (LC-MS/MS) Digestion->Peptide_Mapping Peptide_Mapping->Data_Analysis End Characterized Conjugate Data_Analysis->End

General experimental workflow for bioconjugate characterization.

Conclusion

The characterization of bioconjugates by mass spectrometry is a multifaceted process that provides invaluable information about the identity, purity, and structure of the final product. While direct experimental data for this compound conjugates is not widely available, a thorough understanding of its chemical properties and the established principles of mass spectrometry allows for a predictive analysis of its behavior. By comparing these predictions with the known mass spectrometric characteristics of alternative linkers like SMCC and NHS-PEG-Maleimide, researchers can make informed decisions about the most appropriate analytical strategies for their specific bioconjugation needs. The detailed experimental protocols and workflows provided in this guide serve as a foundation for the robust and reliable characterization of these important biomolecules.

A Head-to-Head Battle for Thiol Conjugation: Bromo-PEG2-acetic acid vs. Maleimide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their endeavors. This guide provides a comprehensive, data-driven comparison of two prominent thiol-reactive linkers: Bromo-PEG2-acetic acid and maleimide-PEG linkers, empowering you to make an informed decision for your specific application.

The targeted modification of thiol groups, primarily on cysteine residues within proteins and peptides, is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. Both this compound and maleimide-PEG linkers are popular choices for this purpose, each possessing distinct chemical properties that influence their performance. This guide will delve into their reaction mechanisms, kinetics, stability, and specificity, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundMaleimide-PEG Linkers
Reactive Group BromoacetylMaleimide (B117702)
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Optimal pH Range 7.5 - 8.56.5 - 7.5
Reaction Kinetics Very FastFast
Bond Stability Highly Stable (Irreversible Thioether)Less Stable (Reversible Thioether)
Specificity High for ThiolsVery High for Thiols
Potential Side Reactions Alkylation of histidine, lysine, methionine at higher pHReaction with primary amines at higher pH; Hydrolysis of maleimide ring

Delving Deeper: A Quantitative Comparison

While direct head-to-head studies on specific this compound and maleimide-PEG linkers are limited, a comparison of their reactive moieties provides critical insights into their performance.

ParameterBromoacetyl GroupMaleimide Group
Second-Order Rate Constant 2-3 orders of magnitude faster than maleimide at pH 6.5[1][2]Slower than bromoacetyl at pH 6.5[1][2]
Conjugate Stability in the presence of 1 mM Glutathione (7 days at 37°C) High (minimal deconjugation)[]Lower (~70% conjugation retained)[4]
Bond Reversibility Irreversible thioether bondReversible thioether bond (prone to retro-Michael reaction)[5][6]

The Chemistry of Conjugation: Reaction Mechanisms

The fundamental difference in how these two linkers react with thiols dictates their optimal reaction conditions and the stability of the final conjugate.

This compound: An Irreversible Alkylation

This compound reacts with the thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming a highly stable, irreversible thioether bond.[5]

G cluster_0 This compound Thiol Conjugation Bromo_PEG This compound Transition_State SN2 Transition State Bromo_PEG->Transition_State Thiol Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH 7.5-8.5) Thiolate->Transition_State Nucleophilic Attack Conjugate Stable Thioether Conjugate Transition_State->Conjugate Bromide Br⁻ Transition_State->Bromide Leaving Group

This compound conjugation mechanism.
Maleimide-PEG Linkers: A Reversible Addition

Maleimide-PEG linkers undergo a Michael addition reaction with thiols.[] The thiolate anion adds across the double bond of the maleimide ring, forming a thioether bond. While this reaction is highly specific and efficient under mild conditions, the resulting succinimide (B58015) thioether can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[6][8]

G cluster_1 Maleimide-PEG Thiol Conjugation Maleimide_PEG Maleimide-PEG Linker Conjugate Thioether Conjugate Maleimide_PEG->Conjugate Thiol Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Thiolate->Conjugate Michael Addition Retro_Michael Deconjugation (Retro-Michael Reaction) Conjugate->Retro_Michael Reversible

Maleimide-PEG conjugation and deconjugation.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for protein conjugation. Optimal conditions, such as molar excess of the linker and reaction time, should be determined empirically for each specific protein.

General Experimental Workflow

G Start Start Prepare_Protein Prepare Protein Solution (e.g., in PBS) Start->Prepare_Protein Reduce_Disulfides Reduce Disulfide Bonds (Optional) (e.g., with TCEP) Prepare_Protein->Reduce_Disulfides Remove_Reducing_Agent Remove Reducing Agent (e.g., Desalting Column) Reduce_Disulfides->Remove_Reducing_Agent Conjugation Perform Conjugation Reaction (Incubate at RT or 4°C) Remove_Reducing_Agent->Conjugation Prepare_Linker Prepare Linker Stock Solution (e.g., in DMSO or DMF) Prepare_Linker->Conjugation Quench Quench Reaction (Optional) (e.g., with free thiol) Conjugation->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, MS) Purify->Analyze End End Analyze->End

General workflow for thiol conjugation.
Protocol for Thiol Conjugation with this compound

Materials:

  • Protein with accessible thiol groups

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution (optional): 1 M L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography column)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature.

  • Removal of Reducing Agent: If TCEP was used, it must be removed prior to adding the bromo-PEG linker. This can be achieved using a desalting column or dialysis against the Reaction Buffer.

  • Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any excess bromo-PEG linker.

  • Purification: Remove excess linker and other reaction components by size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the degree of labeling.

Protocol for Thiol Conjugation with Maleimide-PEG Linkers

Materials:

  • Protein with accessible thiol groups

  • Maleimide-PEG linker

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution (optional): 1 M L-cysteine or β-mercaptoethanol

  • Purification system (e.g., size-exclusion chromatography column)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

  • Removal of Reducing Agent: If TCEP was used, remove it by desalting or dialysis.

  • Linker Preparation: Prepare a 10-20 mM stock solution of the maleimide-PEG linker in anhydrous DMF or DMSO immediately before use.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide-PEG linker stock solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching solution to react with any unreacted maleimide-PEG linker.

  • Purification: Purify the conjugate using SEC or dialysis.

  • Analysis: Characterize the conjugate using SDS-PAGE and mass spectrometry.

Making the Right Choice: Application-Specific Considerations

The selection between this compound and maleimide-PEG linkers is contingent on the specific requirements of the application.

  • For applications demanding high stability and an irreversible linkage , such as the development of in vivo therapeutics like ADCs, This compound is the superior choice. Its stable thioether bond minimizes premature drug release, potentially leading to a better safety and efficacy profile.

  • For applications where rapid conjugation under milder pH conditions is a priority and some degree of reversibility is acceptable or even desirable , maleimide-PEG linkers remain a viable and widely used option. Their high specificity for thiols at near-neutral pH is a significant advantage.[]

References

The Compact Advantage: How Short PEG Linkers Are Enhancing PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the strategic benefits of shorter polyethylene (B3416737) glycol (PEG) linkers in the design of Proteolysis Targeting Chimeras (PROTACs), this guide offers researchers, scientists, and drug development professionals a comparative analysis supported by experimental data. We explore how optimizing for shorter linker length can yield significant improvements in cell permeability, metabolic stability, and even target selectivity.

PROTACs have emerged as a revolutionary therapeutic modality, hijacking the body's own cellular machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's overall efficacy and drug-like properties. Among the various linker types, polyethylene glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[] While the optimal linker length is target-dependent, a growing body of evidence highlights the distinct advantages of employing shorter PEG linkers in PROTAC design.

The "Goldilocks" Principle in Action: Why Shorter Can Be Better

The length of the PEG linker dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal length is crucial for productive ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in inefficient ubiquitination.[2] However, modern drug design increasingly views shorter PEG linkers as a "Goldilocks" module—long enough to confer solubility benefits but short enough to maintain permeability and other favorable pharmacokinetic properties.[]

Enhanced Cell Permeability: A Key Hurdle Overcome

A significant challenge in PROTAC development is their characteristically high molecular weight and polar surface area, which can limit their ability to cross cell membranes. Studies have shown a clear correlation between shorter linker length and improved cell permeability.

One comparative study of VH032-based PROTACs demonstrated that shorter PEG linkers consistently produced more permeable compounds. For instance, a PROTAC with a 2-unit PEG linker was found to be 20-fold more permeable than its counterpart with a 3-unit PEG linker.[3] This suggests that minimizing the number of PEG units can be a viable strategy to enhance cellular uptake.

Table 1: Impact of PEG Linker Length on PROTAC Permeability

PROTAC SeriesLinker Length (PEG units)Permeability (P_e_ x 10⁻⁶ cm/s)Reference
MZ20.6[3]
MZ30.03[3]
AT10.4[3][4]
AT20.2[3][4]
CM/CMP20.04[3]
CM/CMP40.02[3]

This data illustrates a general trend where shorter PEG linkers are associated with higher permeability in the studied PROTAC series.

Sharpening the Focus: Potential for Improved Selectivity

The flexibility of a PROTAC, largely influenced by its linker, can affect its binding selectivity. Computational studies suggest that minimizing the length of the PROTAC linker can enhance degrader selectivity by reducing the number of favorable binding modes for the POI-PROTAC-ligase ternary complex.[5]

A practical example of this is seen in methyl bestatin-based PROTACs designed as dual degraders for cellular retinoic acid-binding proteins I and II (CRABP-I/II). In this system, a shorter PEG linker shifted the degradation selectivity towards CRABP-II, while a longer linker favored CRABP-I degradation.[6] This demonstrates the potential of linker length as a tool to fine-tune the selectivity of PROTACs.

Boosting Metabolic Stability

The linker is a potential site of metabolic modification, which can impact the overall stability and half-life of a PROTAC. Research suggests that PROTACs with short, linear linkers exhibit better metabolic stability.[7] This is attributed to fewer metabolic "soft spots" and potentially higher steric hindrance that protects the molecule from enzymatic degradation.[7] The ether backbone of PEG linkers is also less susceptible to oxidative cleavage compared to alkyl tethers, contributing to metabolic stability that is crucial for maintaining therapeutic concentrations.[]

Case Study: Optimal Degradation with a Short Linker

While the "optimal" linker length is highly context-dependent, there are clear instances where a short PEG linker has proven superior for degradation efficacy. In the development of homo-PROTACs for the degradation of cereblon (CRBN), an 8-atom long PEG linker was identified as the optimal choice.[6] This highlights that for certain target and E3 ligase pairs, a more compact architecture is key to achieving potent degradation.

Table 2: Degradation Efficacy of CRBN Homo-PROTACs with Varying Linker Lengths

CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Homo-PROTAC 18~50>90[6]
Homo-PROTAC 212>1000<20[6]
Homo-PROTAC 316>1000<20[6]

This table is a representation of the findings where a short 8-atom linker was found to be the most effective for CRBN degradation.

Visualizing the Mechanism: The Role of the Linker

The following diagrams illustrate the general mechanism of PROTAC action and the conceptual difference between a short and a long linker in ternary complex formation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_Chain->Proteasome Recruitment Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Comparison cluster_short Short Linker cluster_long Long Linker POI_short POI PROTAC_short PROTAC POI_short->PROTAC_short E3_short E3 Ligase PROTAC_short->E3_short label_short Optimal Ternary Complex POI_long POI PROTAC_long PROTAC POI_long->PROTAC_long E3_long E3 Ligase PROTAC_long->E3_long label_long Potentially Inefficient Complex

Caption: Conceptual impact of linker length on ternary complex formation.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive membrane permeability.

  • Preparation of the Donor Plate: A stock solution of the test PROTAC is prepared in a suitable solvent (e.g., DMSO). This is then diluted in a buffer solution (e.g., PBS at pH 7.4) to the final desired concentration. The final solution is added to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution, which may contain a small percentage of a solubilizing agent to mimic physiological conditions.

  • Assembly of the PAMPA Sandwich: A filter plate, pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane, is placed on top of the donor plate. The acceptor plate is then placed on top of the filter plate to create a "sandwich."

  • Incubation: The PAMPA sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours) to allow the compound to diffuse from the donor plate, through the artificial membrane, and into the acceptor plate.

  • Quantification: After incubation, the plates are separated. The concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (P_e_): The effective permeability coefficient is calculated using a formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Western Blotting for Protein Degradation

This technique is used to quantify the amount of a target protein in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Cells expressing the protein of interest are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: An equal amount of total protein from each sample is mixed with a loading buffer, denatured by heating, and then loaded onto a polyacrylamide gel. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading.

  • Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, which reacts with the enzyme to produce light.

  • Imaging and Analysis: The light signal is captured using an imaging system. The intensity of the bands corresponding to the protein of interest is quantified and normalized to the loading control. The percentage of protein degradation is then calculated relative to the vehicle-treated control.

Conclusion

The design of the linker is a critical aspect of developing effective PROTACs. While there is no one-size-fits-all solution, the evidence increasingly suggests that shorter PEG linkers can offer significant advantages in terms of improved cell permeability, enhanced metabolic stability, and the potential for fine-tuning selectivity. A systematic approach to linker design, exploring a range of shorter PEG lengths, is therefore a crucial step in the optimization of novel protein degraders. By carefully considering the length and composition of the linker, researchers can develop PROTACs with more favorable drug-like properties, ultimately accelerating their path to the clinic.

References

The Pivotal Role of Linker Length: A Comparative Guide to Bromo-PEG2-acetic acid in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how polyethylene (B3416737) glycol (PEG) linker length, with a focus on Bromo-PEG2-acetic acid, modulates the performance of Proteolysis Targeting Chimeras (PROTACs). This guide synthesizes experimental data to inform the rational design of potent and selective protein degraders.

Introduction: The Linker as a Key Determinant of PROTAC Success

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two elements. While the choice of ligands determines the target and the E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy. Its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.

Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and the ease with which their length can be modulated. This guide provides a comparative analysis of the influence of PEG linker length, specifically focusing on the commonly used this compound as a foundational unit, on the degradation efficiency of PROTACs.

The Critical Balancing Act: How Linker Length Governs PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer; it actively participates in the formation of a productive ternary complex. An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target protein.

  • Linkers that are too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus abrogating the formation of a stable ternary complex.

  • Linkers that are too long may result in an overly flexible and unstable ternary complex, leading to inefficient ubiquitination of the target protein.

Therefore, the systematic optimization of linker length is a cornerstone of rational PROTAC design. The degradation efficiency of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize key performance indicators for a representative series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These hypothetical PROTACs consist of a BRD4 inhibitor (JQ1) as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Different PEG Linker Lengths

Linker CompositionDC50 (nM)Dmax (%)
PEG28580
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data presented is a synthesized comparison for illustrative purposes.

Table 2: Cellular Permeability and Target Engagement of BRD4-Targeting PROTACs

Linker CompositionCellular Permeability (PAMPA, Pe x 10⁻⁶ cm/s)Target Engagement (NanoBRET IC50, nM)
PEG22.02.5
PEG32.51.8
PEG43.01.5
PEG5 3.5 1.3
PEG63.21.1

PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

The data clearly indicates that a PEG5 linker provides the optimal length for this particular BRD4-targeting PROTAC, yielding the lowest DC50 value, the highest Dmax, good cellular permeability, and strong target engagement. This "sweet spot" highlights the critical nature of fine-tuning the linker length to achieve maximal degradation efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments.

Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein induced by a series of PROTACs with varying linker lengths.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, HEK293T)

  • PROTAC compounds with varying linker lengths (e.g., synthesized using Bromo-PEGn-acetic acid, where n=2, 3, 4, 5, 6)

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 ligase) induced by PROTACs with different linker lengths.

Materials:

  • Purified recombinant target protein (POI) labeled with a donor fluorophore (e.g., Terbium cryptate).

  • Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC) labeled with an acceptor fluorophore (e.g., d2).

  • PROTAC compounds with varying linker lengths.

  • Assay buffer.

  • Microplate reader capable of time-resolved fluorescence energy transfer (TR-FRET) measurements.

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the labeled POI and labeled E3 ligase complex at optimized concentrations.

    • Add the PROTAC compounds at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal using a microplate reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of ternary complex formed. A bell-shaped curve is often observed, from which the cooperativity of ternary complex formation can be assessed.

Protocol 3: Cellular Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs with different linker lengths across an artificial membrane.

Materials:

  • PAMPA plate with a lipid-infused artificial membrane.

  • Donor and acceptor plates.

  • PROTAC compounds.

  • Assay buffer.

  • LC-MS/MS system for quantification.

Procedure:

  • Compound Preparation:

    • Prepare solutions of the PROTAC compounds in the donor plate.

  • Assay Assembly:

    • Place the donor plate in contact with the acceptor plate containing buffer, with the artificial membrane in between.

  • Incubation:

    • Incubate the plate assembly for a defined period to allow for compound diffusion.

  • Quantification:

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) for each PROTAC.

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing transfer->probing detection Detection & Imaging probing->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties linker_length Linker Length (e.g., number of PEG units) too_short Too Short linker_length->too_short optimal Optimal linker_length->optimal too_long Too Long linker_length->too_long steric_hindrance Steric Hindrance too_short->steric_hindrance stable_complex Stable & Productive Ternary Complex optimal->stable_complex inefficient_ub Inefficient Ubiquitination too_long->inefficient_ub low_efficacy Low Efficacy steric_hindrance->low_efficacy high_efficacy High Efficacy (Low DC50, High Dmax) stable_complex->high_efficacy inefficient_ub->low_efficacy

Caption: Logical relationship of linker properties and PROTAC efficacy.

Conclusion: The Path to Optimized Protein Degraders

The length of the PEG linker is a critical determinant of PROTAC efficacy. As the provided data and established protocols illustrate, a systematic approach to linker length optimization is essential for the development of potent and selective protein degraders. By employing quantitative techniques such as Western blotting and biophysical assays, researchers can effectively compare the degradation efficiency of different linker constructs and identify the optimal design for their target of interest. The use of building blocks like this compound and its longer-chain counterparts provides a modular and efficient way to explore the impact of linker length. Ultimately, a data-driven approach to linker design will accelerate the development of novel and effective PROTAC-based therapeutics.

Validating PROTAC-Mediated Degradation: A Comparative Guide to Western Blot and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein entirely by hijacking the cell's natural disposal system, the Ubiquitin-Proteasome System (UPS)[1][2][3]. This event-driven pharmacology offers a powerful new therapeutic modality[3].

Verification of target protein degradation is a critical step in the development of any PROTAC. For decades, Western blotting has been the gold-standard technique for this purpose[4][5]. This guide provides an in-depth look at the use of Western blot for validating PROTAC efficacy, offers a detailed experimental protocol, and compares it with modern alternative methods to help researchers make informed decisions for their discovery workflows.

The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker[1][2]. One ligand binds to a target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, leading to the ubiquitination of the target protein. The polyubiquitin (B1169507) chain acts as a tag, marking the protein for degradation by the 26S proteasome[2][][7]. The PROTAC molecule itself is then released and can act catalytically to induce the degradation of multiple target proteins[1].

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin Ternary POI-PROTAC-E3 Ternary Complex Ub->Ternary Polyubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI_Ub Ubiquitinated POI POI_Ub->Proteasome Recognition & Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Western Blot: The Established Standard

Western blot is an antibody-based technique used to detect and quantify the abundance of a specific protein in a complex mixture, such as a cell lysate[8]. For PROTAC validation, its primary role is to generate dose-response curves that allow for the calculation of two key efficacy parameters:

  • DC50 : The concentration of a PROTAC that results in 50% degradation of the target protein[8].

  • Dmax : The maximum percentage of protein degradation achieved at high PROTAC concentrations[8][9].

While reliable, traditional Western blotting can be labor-intensive, semi-quantitative, and dependent on high-quality antibodies, which can create bottlenecks in large-scale screening campaigns[4][10].

Standard Workflow for PROTAC Validation via Western Blot

The following diagram outlines the typical workflow for assessing PROTAC-induced protein degradation using Western blot.

WB_Workflow start Start: Cell Culture treatment 1. Cell Treatment Treat cells with serial dilutions of PROTAC and vehicle control (e.g., DMSO). start->treatment lysis 2. Cell Lysis Harvest cells and prepare lysates in buffer with protease inhibitors. treatment->lysis quant 3. Protein Quantification Determine protein concentration of each lysate (e.g., BCA assay). lysis->quant sds 4. SDS-PAGE Separate proteins by molecular weight on a polyacrylamide gel. quant->sds transfer 5. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. sds->transfer blocking 6. Blocking Block non-specific sites on the membrane (e.g., 5% milk or BSA). transfer->blocking probing 7. Antibody Incubation Incubate with primary antibody (anti-POI), followed by HRP-conjugated secondary antibody. blocking->probing detection 8. Detection Add chemiluminescent substrate (ECL) and capture signal with an imager. probing->detection analysis 9. Data Analysis Quantify band intensity (densitometry). Normalize POI to loading control (e.g., Actin). detection->analysis end End: Calculate DC50 & Dmax analysis->end Methods_Comparison cluster_Targeted Targeted & Quantitative Assays cluster_Global Global & Unbiased Profiling cluster_Cellular Single-Cell & Spatial Analysis center PROTAC Validation Methods WB Western Blot (Low-Medium Throughput) center->WB Targeted, MW info CWB Capillary Western (Jess) (Medium Throughput) center->CWB Automated, Reproducible HiBiT HiBiT / NanoBRET (High Throughput, Kinetic) center->HiBiT No Antibody, Live-Cell ELISA ELISA (High Throughput) center->ELISA Plate-Based MS Mass Spectrometry (Proteomics) (Low-Medium Throughput) center->MS Unbiased, Off-Targets FC Flow Cytometry (High Throughput) center->FC Single-Cell Data IF Immunofluorescence (Low Throughput, Spatial) center->IF Subcellular Localization

References

Unveiling the Dance of Three: A Guide to Characterizing PROTAC Ternary Complex Formation with SPR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the formation of the PROTAC ternary complex is paramount. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key technologies for characterizing this critical interaction, supported by experimental data and detailed protocols.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. The linchpin of this process is the formation of a ternary complex, where the PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase. The stability and kinetics of this complex are critical determinants of a PROTAC's efficacy and degradation rate.[1][2][3]

Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time, quantitative analysis of these interactions. It provides invaluable insights into not only the binding affinity but also the association and dissociation kinetics of the ternary complex, factors that are often missed by other techniques.[4][5]

The PROTAC Mechanism: A Symphony of Interactions

The formation of the PROTAC-induced ternary complex is a dynamic process that can proceed through two primary pathways. The PROTAC can first bind to either the E3 ligase or the target protein, forming a binary complex, which then recruits the other protein to form the final ternary complex. The efficiency of this process is often quantified by the cooperativity factor (α), which is the ratio of the binary binding affinity to the ternary complex affinity. Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically favorable and the complex is more stable than the individual binary interactions.[3][6]

PROTAC_Mechanism cluster_0 Pathway 1 cluster_1 Pathway 2 PROTAC PROTAC Binary_Complex_1 PROTAC:E3 Ligase PROTAC->Binary_Complex_1 Binds E3 Ligase E3 Ligase E3 Ligase->Binary_Complex_1 Binds Ternary_Complex Target:PROTAC:E3 Ligase Binary_Complex_1->Ternary_Complex Recruits Target Protein Target Protein Target Protein->Ternary_Complex Binds PROTAC_2 PROTAC Binary_Complex_2 PROTAC:Target PROTAC_2->Binary_Complex_2 Binds Target_Protein_2 Target Protein Target_Protein_2->Binary_Complex_2 Binds Ternary_Complex_2 Target:PROTAC:E3 Ligase Binary_Complex_2->Ternary_Complex_2 Recruits E3_Ligase_2 E3 Ligase E3_Ligase_2->Ternary_Complex_2 Binds

Caption: Two possible pathways for PROTAC ternary complex formation.

Comparative Analysis of Characterization Technologies

While several biophysical techniques can be employed to study ternary complex formation, they differ significantly in the information they provide, throughput, and experimental requirements.

TechnologyPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Label-free, real-time kinetic data (k_on, k_off), affinity (K_D), cooperativity, and stoichiometry.[3][4]Requires immobilization of one binding partner, which can sometimes affect its activity.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Label-free, in-solution measurement of affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[4]Low throughput, requires large amounts of sample, and does not provide kinetic information.[4][7]
Förster Resonance Energy Transfer (FRET) Measures energy transfer between two fluorescent molecules in close proximity.High throughput, can be used in cellular assays.Requires labeling of interacting partners, which can interfere with binding; provides relative, not absolute, binding information.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Bead-based assay where binding brings donor and acceptor beads into proximity, generating a signal.High throughput, sensitive.Requires specific antibodies or tagged proteins; can be prone to artifacts from compound interference.

Quantitative Data Comparison: SPR vs. ITC

SPR and ITC are often used as complementary, orthogonal methods to validate binding interactions. The following table summarizes representative data from studies characterizing the interaction between the PROTAC MZ1, the von Hippel-Lindau (VHL) E3 ligase, and the second bromodomain of BRD4 (BRD4-BD2).

InteractionMethodK_D (nM)k_on (10^5 M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)Half-life (t₁/₂) (s)Cooperativity (α)
VHL : MZ1 (Binary) SPR70----
BRD4-BD2 : MZ1 (Binary) SPR13.8----
VHL : MZ1 : BRD4-BD2 (Ternary) SPR5.41.40.32220~20
VHL : MZ1 (Binary) ITC66----
BRD4-BD2 : MZ1 (Binary) ITC4----
VHL : MZ1 : BRD4-BD2 (Ternary) ITC----15

Data compiled from multiple sources.[3][5][8][9]

This data highlights the strong correlation between SPR and ITC in determining binding affinities.[3] Crucially, SPR provides the kinetic parameters that govern the stability of the ternary complex, with a longer half-life indicating a more stable complex, which is often correlated with a higher degradation rate.[1][2][6]

Experimental Protocols

Surface Plasmon Resonance (SPR) Experimental Workflow

A common experimental setup for characterizing PROTAC ternary complex formation using SPR involves immobilizing the E3 ligase on the sensor chip and flowing the PROTAC and target protein over the surface.

SPR_Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary_Binding Inject PROTAC alone (Binary Interaction) Immobilize->Binary_Binding Ternary_Binding Inject PROTAC + Target Protein (Ternary Interaction) Binary_Binding->Ternary_Binding Regeneration Regenerate Sensor Surface Ternary_Binding->Regeneration Data_Analysis Analyze Sensorgrams (Determine kon, koff, KD, α) Regeneration->Data_Analysis

Caption: A typical experimental workflow for an SPR-based PROTAC assay.

Detailed SPR Protocol:

  • Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the E3 ligase (e.g., VHL complex) at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Binary Interaction Analysis:

    • Prepare a dilution series of the PROTAC in running buffer (e.g., HBS-EP+).

    • Inject the PROTAC concentrations sequentially over the immobilized E3 ligase surface.

    • Monitor the binding response in real-time.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution.

  • Ternary Interaction Analysis:

    • Prepare a solution of the target protein at a near-saturating concentration (ideally 20-50 times greater than its binary K_D with the PROTAC).[3]

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant high concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Monitor the binding response.

  • Data Analysis:

    • Fit the sensorgram data from the binary and ternary injections to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

    • Calculate the cooperativity factor (α) using the formula: α = K_D (binary) / K_D (ternary).[6]

Isothermal Titration Calorimetry (ITC) Protocol:
  • Sample Preparation:

    • Dialyze the E3 ligase and the target protein into the same buffer to minimize buffer mismatch effects.

    • Prepare a solution of the E3 ligase in the calorimeter cell.

    • Prepare a solution of the PROTAC in the injection syringe.

  • Binary Titration (PROTAC into E3 Ligase):

    • Perform a series of small injections of the PROTAC solution into the E3 ligase solution in the cell.

    • Measure the heat change after each injection.

  • Ternary Titration (PROTAC + Target Protein into E3 Ligase):

    • Prepare a solution of the E3 ligase in the calorimeter cell.

    • Prepare a solution containing the PROTAC and a saturating concentration of the target protein in the injection syringe.

    • Perform a series of injections of the PROTAC/target protein mixture into the E3 ligase solution.

  • Data Analysis:

    • Integrate the heat change peaks and fit the data to a suitable binding model to determine the K_D, stoichiometry (n), and enthalpy of binding (ΔH).

    • The cooperativity can be inferred by comparing the K_D of the binary and ternary interactions.

Choosing the Right Tool for the Job

The selection of the most appropriate technology for characterizing PROTAC ternary complex formation depends on the specific research question and the stage of the drug discovery process.

Decision_Tree Start Need to characterize ternary complex? Kinetics Is kinetic information (kon, koff) critical? Start->Kinetics SPR Use SPR Kinetics->SPR Yes Thermodynamics Need thermodynamic data (ΔH, ΔS)? Kinetics->Thermodynamics No ITC Use ITC Thermodynamics->ITC Yes High_Throughput High-throughput screening of many compounds? Thermodynamics->High_Throughput No FRET_AlphaLISA Use FRET or AlphaLISA High_Throughput->FRET_AlphaLISA Yes Orthogonal Orthogonal validation of affinity? High_Throughput->Orthogonal No Orthogonal->SPR Also consider Orthogonal->ITC Yes

Caption: A decision tree for selecting a ternary complex characterization method.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromo-PEG2-acetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the disposal of Bromo-PEG2-acetic acid, drawing upon the safety data for the closely related compound, bromoacetic acid, in the absence of a specific Safety Data Sheet (SDS) for the PEGylated form.

It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling and disposal for the most accurate and comprehensive information.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1][3] Ensure that eyewash stations and safety showers are readily accessible.[2][3]

Bromoacetic acid, the parent compound, is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin and eye burns.[1][4] It is also very toxic to aquatic life.[1][3] Given these hazards, it is crucial to prevent the release of this chemical into the environment.

Quantitative Hazard Data for Bromoacetic Acid

The following table summarizes key quantitative toxicity data for bromoacetic acid. This information underscores the high toxicity of the compound and the need for careful handling.

Toxicity Data Value Species Reference
Oral LD50 50 mg/kgRat[5]
Dermal LD50 59.9 mg/kgRabbit[5]
Aquatic LC50 103 mg/L (96 h)Danio rerio (Zebrafish)[5]
Aquatic EC50 65 mg/L (24 h)Daphnia magna (Water Flea)[5]
Aquatic EC50 0.02 - 14 mg/L (72 h)Desmodesmus subspicatus (Green Algae)[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves a systematic approach to prevent exposure and environmental contamination. The following procedure is based on best practices for handling hazardous chemical waste.

cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal prep1 Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat prep2 Work in a well-ventilated area or under a chemical fume hood collect1 Collect waste in a designated, properly labeled, and sealed hazardous waste container prep2->collect1 Proceed to waste collection collect2 Do not mix with incompatible materials (e.g., strong bases, oxidizing agents, metals) store1 Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area collect2->store1 After collection store2 Keep away from heat, sparks, and open flames dispose1 Arrange for pickup by a licensed professional waste disposal service store2->dispose1 For final disposal dispose2 Provide the waste disposal service with the full chemical name and safety information

Figure 1. Workflow for the proper disposal of this compound waste.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for hazardous chemicals. Specific experimental protocols for the disposal of this compound are not available in the provided search results. The fundamental principle is to treat it as a hazardous chemical waste and dispose of it through a licensed waste disposal service.[1][3][5]

In case of a small spill, it should be absorbed with an inert material like sand or vermiculite.[2] The absorbed material should then be collected into a suitable, sealed container for disposal as hazardous waste.[2][3] Do not allow the chemical or its waste to enter drains or watercourses.[1][3]

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment. Always prioritize safety and consult the specific SDS for the compound in use.

References

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